molecular formula C7H15N B1432416 N,3,3-trimethylcyclobutan-1-amine CAS No. 1507126-29-5

N,3,3-trimethylcyclobutan-1-amine

Cat. No.: B1432416
CAS No.: 1507126-29-5
M. Wt: 113.2 g/mol
InChI Key: ACMDLPNZRWNCBP-UHFFFAOYSA-N
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Description

N,3,3-Trimethylcyclobutan-1-amine (CAS: 1507126-29-5) is a synthetic cyclobutanamine derivative of interest in medicinal chemistry and chemical synthesis. With a molecular formula of C7H15N and a molecular weight of 113.20 g/mol, this compound serves as a versatile amine-containing building block . Its structure, featuring a cyclobutane ring and a tertiary amine, makes it a valuable intermediate for constructing more complex molecules and exploring structure-activity relationships. Research indicates that analogues of cyclobutanamine, such as 3,3-diphenylcyclobutanamine, can exhibit significant pharmacological activity by acting as central nervous system stimulants, potentially through the inhibition of serotonin, norepinephrine, and dopamine reuptake . This suggests that N,3,3-trimethylcyclobutan-1-amine could be a key precursor in developing novel bioactive molecules or studying neurotransmitter systems. Furthermore, its structural features may lend utility in material science, such as in the development of catalysts for specialized polymer formulations, including sustainable reactive hot melt adhesives . The compound is offered as its hydrochloride salt (CAS: 1803572-39-5) with a typical purity of 95% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3,3-trimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)4-6(5-7)8-3/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMDLPNZRWNCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,3,3-Trimethylcyclobutan-1-amine: A Strategic Fsp3-Rich Scaffold for Lead Optimization

[1]

Executive Summary

In the modern landscape of drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp3-hybridized carbons (Fsp3) to improve clinical success rates. N,3,3-Trimethylcyclobutan-1-amine (CAS: 1803572-39-5) represents a high-value building block in this domain.[1]

Unlike flexible alkyl chains, this scaffold offers a rigidified geometry due to the cyclobutane ring, while the gem-dimethyl group at the C3 position provides metabolic protection and defined conformational puckering. This guide analyzes the physicochemical profile, synthetic accessibility, and medicinal chemistry applications of this amine, positioning it as a superior bioisostere for N-isopropyl or N-tert-butyl groups in hit-to-lead optimization.

Physicochemical Profile & Structural Analysis[3][4]

Chemical Identity[1][2][5][6][7][8][9][10][11]
  • IUPAC Name: N,3,3-Trimethylcyclobutan-1-amine[1]

  • CAS Number: 1803572-39-5 (HCl salt)[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    N[1][4]
  • SMILES: CNC1CC(C)(C)C1

Key Properties Table[11]
PropertyValue (Predicted/Experimental)Relevance in MedChem
Molecular Weight 113.20 g/mol (Free Base)Low MW allows significant room for fragment growth.[1][4]
LogP (cLogP) ~1.3 – 1.6Ideal lipophilicity for CNS penetration without excessive protein binding.[1][4]
pKa (Base) ~10.2 (Estimated)Typical secondary amine; forms stable salts (HCl, Tosylate) for formulation.[4]
TPSA 12.03 ŲLow polar surface area favors membrane permeability.[1][4]
Fsp3 1.0 (100%)Maximizes 3D complexity, improving solubility and selectivity.[1][4]
Conformational Analysis: The "Puckered" Ring

Cyclobutane is rarely planar due to torsional strain (eclipsing interactions).[1][4] It adopts a "puckered" or "butterfly" conformation.[1][4]

  • Gem-Dimethyl Effect: The 3,3-dimethyl substitution reinforces this pucker to minimize steric clash between the methyl groups and the C2/C4 methylene protons.[1]

  • Vector Alignment: The nitrogen substituent at C1 typically adopts an equatorial-like orientation to minimize transannular interactions, directing the N-methyl vector into a predictable region of chemical space.[1] This is critical when positioning pharmacophores in a binding pocket.[1][4]

Synthetic Routes & Manufacturing[15][16][17]

The synthesis of N,3,3-trimethylcyclobutan-1-amine is most efficiently achieved via reductive amination of the commercially available ketone precursor.[1] This route is scalable and avoids the safety hazards associated with cyclization of linear precursors.[1][4]

Core Synthetic Pathway (Graphviz)

SynthesispathKetone3,3-Dimethylcyclobutanone(CAS: 28290-01-9)ImineImine / HemiaminalIntermediateKetone->ImineCondensationProductN,3,3-Trimethylcyclobutan-1-amine(Target)Imine->ProductReductionReagent1MeNH2 (HCl or THF soln)Ti(OiPr)4 or Molecular SievesReagent2NaBH4 or NaBH(OAc)3MeOH/DCM

Caption: One-pot reductive amination strategy for scalable synthesis.

Detailed Experimental Protocol

Objective: Synthesis of N,3,3-trimethylcyclobutan-1-amine from 3,3-dimethylcyclobutanone.

  • Reagent Setup:

    • Charge a reaction vessel with 3,3-dimethylcyclobutanone (1.0 equiv) dissolved in anhydrous Methanol (MeOH) or Dichloromethane (DCM).

    • Add Methylamine (2.0 equiv, 2M solution in THF or MeOH).[1][4]

    • Optional: Add Titanium(IV) isopropoxide (1.5 equiv) to facilitate imine formation if the ketone is sterically hindered.[4]

  • Imine Formation:

    • Stir at room temperature (RT) for 2–4 hours under nitrogen atmosphere.

    • Monitor consumption of ketone via TLC or LCMS.[1][4]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH4) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) portion-wise.[1][4] STAB is preferred for minimizing over-alkylation.[1][4]

    • Allow to warm to RT and stir for 12 hours.

  • Workup & Purification:

    • Quench with sat. NaHCO3 or 1N NaOH (to ensure amine is free-based).[1][4]

    • Extract with DCM (3x).[1][4][5]

    • Dry organics over Na2SO4, filter, and concentrate.

    • Purification: Since the product is a low-MW amine (volatile), conversion to the HCl salt is recommended immediately.[1] Treat the crude oil with 4M HCl in dioxane to precipitate N,3,3-trimethylcyclobutan-1-amine hydrochloride .[1]

Applications in Drug Discovery[3][9][11][20][21][22][23]

Bioisosterism & Metabolic Stability

This scaffold is a potent bioisostere for:

  • N-Isopropyl / N-tert-butyl groups: It retains the bulk and lipophilicity but adds a vector for derivatization (the ring carbons).[1][4]

  • Piperidines/Pyrrolidines: It reduces the ring size, lowering molecular weight while maintaining sp3 character.[1][4]

The "Gem-Dimethyl" Advantage: Metabolic hotspots in cyclic amines are typically the carbons alpha or beta to the nitrogen.[1][4]

  • The C3-dimethyl group blocks metabolic oxidation at the C3 position (a common soft spot in cyclobutanes).[1][4]

  • It sterically shields the C2/C4 positions, extending the half-life (

    
    ) in microsomal stability assays.[4]
    
Design Logic: The "Magic Methyl" Effect

Methylation of the nitrogen (N-Me) versus the primary amine changes the hydrogen bond donor (HBD) count from 2 to 1.[4] This is crucial for:

  • Brain Penetration: Reducing HBD count often improves Blood-Brain Barrier (BBB) permeability.[1][4]

  • Selectivity: The N-methyl group can induce a steric clash in off-target enzymes (e.g., CYP450s) while fitting perfectly into the hydrophobic pocket of the target receptor.[1]

Strategic Decision Flow (Graphviz)

DesignLogicProblemLead Compound Issue:High Clearance or Poor SolubilityStrategyStrategy:Increase Fsp3 & Block MetabolismProblem->StrategySolutionIncorporateN,3,3-TrimethylcyclobutaneStrategy->SolutionMechanism1Gem-DimethylBlocks C3 OxidationSolution->Mechanism1Mechanism2Ring PuckerRestricts ConformationSolution->Mechanism2Mechanism3N-MethylationReduces HBD / Improves BBBSolution->Mechanism3

Caption: Decision framework for utilizing the trimethylcyclobutane scaffold.

Handling and Safety Data

  • Physical State: The free base is likely a volatile liquid with an amine-like odor.[1][4] The HCl salt is a stable, white solid.[4]

  • Hazards:

    • Flammability: High (Free base).[1][4]

    • Corrosivity: Causes skin burns and eye damage (Category 1B).[1][4]

    • Toxicity: Harmful if swallowed or inhaled.[1][4][6]

  • Storage: Store the HCl salt in a desiccator at room temperature. The free base should be stored at 2–8°C under argon to prevent carbonate formation (reacts with CO2 in air).[4]

References

  • PubChem. (2024).[1][4] Compound Summary: N,3,3-trimethylcyclobutan-1-amine.[1][2] National Library of Medicine.[1][4] Retrieved from [Link]

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition.
  • Lovering, F., et al. (2009).[1][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational theory for Fsp3 scaffolds).

Escaping Flatland: A Technical Guide to Cyclobutane Amine Building Blocks in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for the identification of novel therapeutics. However, the relentless exploration of flat, aromatic chemical space has led to a saturation of intellectual property and challenges in achieving desirable physicochemical properties. This guide delves into the strategic incorporation of three-dimensional (3D) cyclobutane amine building blocks as a robust solution to these challenges. We will explore the inherent advantages of the cyclobutane scaffold, detail synthetic strategies for accessing diverse amine-substituted cyclobutanes, and provide a framework for their successful integration into FBDD campaigns. Through a synthesis of field-proven insights and rigorous scientific principles, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox and accelerate the discovery of next-generation therapeutics.

Introduction: The Imperative for Three-Dimensionality in FBDD

Fragment-Based Drug Discovery (FBDD) is a methodical approach that begins with the identification of low-molecular-weight fragments that bind weakly to a biological target.[1][2][3] These initial "hits" are then optimized through a process of growing, linking, or merging to generate more potent, lead-like molecules.[3] A key advantage of FBDD is its ability to efficiently sample a vast chemical space with a relatively small library of compounds.[1][2]

Historically, fragment libraries have been dominated by planar, aromatic compounds.[4][5] While successful, this "flatland" approach presents limitations. Over-reliance on aromatic scaffolds can lead to compounds with poor solubility, increased metabolic liabilities, and a higher potential for off-target effects.[6] Recognizing these drawbacks, the field is increasingly embracing the concept of "escaping flatland" by incorporating fragments with greater three-dimensional (3D) character.[5][7]

Three-dimensional fragments offer several potential advantages, including:

  • Improved Solubility: The introduction of sp³-rich centers disrupts planarity, which can lead to better solubility profiles.[6][8]

  • Enhanced Selectivity: The defined 3D shape of these fragments can lead to more specific interactions with the target protein, resulting in improved selectivity.[5]

  • Novel Intellectual Property: Moving into 3D chemical space opens up new avenues for novel molecular architectures and intellectual property.[5]

  • Better Mimicry of Natural Binding Partners: Biological systems are inherently three-dimensional, and 3D fragments can better mimic the shapes of natural ligands.[5]

The Cyclobutane Scaffold: A Privileged 3D Motif

Among the various saturated carbocycles, the cyclobutane ring has emerged as a particularly attractive scaffold for designing 3D fragments.[9][10] Its unique puckered conformation and inherent ring strain bestow upon it a set of properties that are highly advantageous in a medicinal chemistry context.[11][12]

Key Advantages of the Cyclobutane Scaffold:

  • Conformational Rigidity: The cyclobutane ring is more conformationally restricted than larger rings like cyclopentane and cyclohexane.[11][13] This rigidity can pre-organize appended functional groups into a bioactive conformation, reducing the entropic penalty upon binding to a target.

  • Three-Dimensional Vectorality: Substituents on a cyclobutane ring project into distinct vectors in 3D space, providing excellent opportunities for fragment growing and optimization.[9][14]

  • Improved Physicochemical Properties: Compared to aromatic rings, cyclobutanes generally exhibit lower lipophilicity and improved metabolic stability.[6][10] The replacement of a planar aromatic ring with a cyclobutane moiety increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[6]

  • Bioisosteric Replacement: The cyclobutane scaffold can serve as an effective bioisostere for other chemical groups, including aromatic rings and gem-dimethyl groups.[6][10] This allows for the fine-tuning of a molecule's properties while maintaining its biological activity.

Synthesis of Cyclobutane Amine Building Blocks

The accessibility of diverse building blocks is a cornerstone of successful FBDD. A variety of synthetic strategies have been developed to access a range of functionalized cyclobutane amines.

Key Synthetic Strategies

A common and effective approach involves the use of a key intermediate, such as 3-azido-cyclobutanone, which allows for the introduction of diverse functionalities.[4][9] This strategy enables the generation of libraries of cyclobutane fragments with different substitution patterns and functional groups.[4][9]

General Synthetic Scheme:

A representative synthetic approach often begins with a [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations to install the desired amine functionality and other substituents. The use of protecting groups, such as the Boc group for amines, is crucial for achieving selective transformations.

Experimental Protocol: Synthesis of a Model 1,3-Disubstituted Cyclobutane Amine

This protocol outlines a general, adaptable procedure for the synthesis of a 1,3-disubstituted cyclobutane amine, a common motif in FBDD libraries.

Step 1: Formation of the Cyclobutane Ring

  • This is often achieved via a photochemical [2+2] cycloaddition between two olefin precursors. The specific choice of olefins will determine the initial substitution pattern of the cyclobutane ring.

Step 2: Introduction of the Amine Precursor

  • A common method involves the conversion of a ketone on the cyclobutane ring to an oxime, followed by reduction to the corresponding amine. Alternatively, a hydroxyl group can be converted to an azide, which is then reduced to the amine.

Step 3: Functionalization and Deprotection

  • The amine can be protected (e.g., as a Boc-carbamate) to allow for further functionalization of other positions on the ring. The final deprotection step yields the desired cyclobutane amine fragment.

Physicochemical Properties and Data Presentation

The "Rule of Three" (Ro3) provides a useful set of guidelines for the properties of fragments, including a molecular weight (MW) of ≤ 300 Da, a calculated octanol-water partition coefficient (cLogP) of ≤ 3, the number of hydrogen bond donors (HBD) ≤ 3, and the number of hydrogen bond acceptors (HBA) ≤ 3.

Table 1: Comparative Physicochemical Properties of Representative Cyclobutane Amine Fragments

Fragment IDStructureMW ( g/mol )cLogPHBDHBATPSA (Ų)
CBA-001 3-aminocyclobutanol101.13-0.52246.25
CBA-002 3-amino-1-methylcyclobutanol115.160.12246.25
CBA-003 (3-aminocyclobutyl)methanol115.16-0.22246.25
CBA-004 N-methyl-3-aminocyclobutanol115.160.01232.26

Note: cLogP and TPSA values are calculated estimates and may vary depending on the software used.

FBDD Workflow and Visualization

The integration of cyclobutane amine building blocks into an FBDD campaign follows a well-established workflow.

FBDD_Workflow cluster_0 Fragment Library Design & Synthesis cluster_1 Screening & Hit Identification cluster_2 Hit-to-Lead Optimization cluster_3 Preclinical Development A Cyclobutane Amine Building Blocks B Fragment Library (Ro3 Compliant) A->B Synthesis & QC C Biophysical Screening (NMR, SPR, X-ray) B->C D Hit Fragments (Weak Binders) C->D E Structure-Guided Design (SBDD) D->E F Fragment Growing, Linking, or Merging E->F G Lead Compounds (Potent & Drug-like) F->G H ADME/Tox Profiling G->H I Candidate Drug H->I

Figure 1: A generalized workflow for Fragment-Based Drug Discovery incorporating cyclobutane amine building blocks.

Bioisosteric Replacement: A Powerful Optimization Strategy

One of the most powerful applications of cyclobutane amines is in bioisosteric replacement. This strategy involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's overall profile.

Bioisosteric_Replacement cluster_0 Initial Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Optimized Lead Compound A Aromatic Ring (e.g., Phenyl) B Potential Liabilities: - Poor Solubility - Metabolic Instability A->B C Cyclobutane Amine Scaffold A->C Replace With D Cyclobutane-Containing Analog C->D Leads To E Improved Properties: - Increased Solubility - Enhanced Metabolic Stability D->E

Figure 2: The concept of bioisosteric replacement of an aromatic ring with a cyclobutane amine scaffold to improve drug-like properties.

For instance, replacing a metabolically labile aromatic ring with a more stable cyclobutane core can significantly improve a compound's pharmacokinetic profile.[6] Similarly, the rigid nature of the cyclobutane can lock a molecule into its bioactive conformation, leading to enhanced potency.[15]

Case Studies: Success Stories of Cyclobutane-Containing Drugs

The utility of the cyclobutane motif is not merely theoretical; several marketed drugs incorporate this scaffold, underscoring its value in drug discovery.

  • Boceprevir (Victrelis®): An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, boceprevir contains a cyclobutane group that was found to be significantly more potent than its cyclopropyl and cyclopentyl analogs.[11]

  • Apalutamide (Erleada®): This androgen receptor antagonist, used for the treatment of prostate cancer, features a spirocyclic cyclobutane scaffold.[11]

  • Ivosidenib (Tibsovo®): A first-in-class IDH1 inhibitor for the treatment of certain cancers, ivosidenib's development involved replacing a metabolically unstable cyclohexane amine with a difluorocyclobutanyl amine, leading to improved metabolic stability.[11]

These examples highlight the tangible benefits of incorporating cyclobutane scaffolds into drug candidates, including enhanced potency and improved pharmacokinetic properties.[11]

Conclusion and Future Outlook

Cyclobutane amine building blocks represent a powerful and underutilized tool in the medicinal chemist's arsenal. Their inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make them ideal for addressing the limitations of traditional, planar fragment libraries.[9][10] By strategically incorporating these motifs, drug discovery teams can "escape flatland" and explore novel chemical space, leading to the identification of next-generation therapeutics with improved efficacy, selectivity, and drug-like properties. The continued development of novel synthetic methodologies to access an even greater diversity of cyclobutane-based fragments will undoubtedly fuel further innovation in this exciting area of drug discovery.

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, [Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam, [Link]

  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF, [Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry, [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks, [Link]

  • Fragment-Based Approach To Enhance Drug Discovery Productivity. Technology Networks, [Link]

  • Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online, [Link]

  • Synthesis of cyclobutyl amine 8. ResearchGate, [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, [Link]

  • Beyond Bioisosteres: Divergent Synthesis of Azabicyclohexanes and Cyclobutenyl Amines from Bicyclobutanes. Request PDF, [Link]

  • Fragment Based Drug Design and Field-Based Technology. Pharmacelera, [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI, [Link]

  • What is Fragment-Based Drug Design (FBDD)? BioSolveIT, [Link]

  • A) General structure and features of cyclobutane fragments in the... ResearchGate, [Link]

  • Bioisosteric replacement of the .alpha.-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Journal of Medicinal Chemistry, [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI, [Link]

Sources

The 3,3-Dimethylcyclobutane Motif: Structural Engineering for Sp³-Rich Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The 3,3-Dimethylcyclobutane Scaffold represents a high-value structural motif in modern medicinal chemistry, offering a precise solution to the "Escape from Flatland" imperative. By combining the metabolic resilience of a blocked quaternary center with the defined vector projection of a strained ring, this scaffold serves as a superior bioisostere for phenyl, tert-butyl, and cyclohexyl groups.

The following technical guide details the structural rationale, synthetic pathways, and application strategies for this core.

Executive Summary: The Sp³ Imperative

In the optimization of drug candidates, increasing the fraction of sp³-hybridized carbons (


) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding. The 3,3-dimethylcyclobutane  scaffold is a tactical replacement for aromatic rings (phenyl) and lipophilic bulk (tert-butyl).

Unlike unsubstituted cyclobutane, which is a metabolic liability due to rapid oxidation at the C3 position, the 3,3-dimethyl analog blocks this metabolic "soft spot" while enforcing a specific puckered conformation that directs substituents at C1 into a predictable equatorial vector.

Structural & Physicochemical Anatomy

The "Gem-Dimethyl Effect" in 4-Membered Rings

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–30° to relieve torsional strain from eclipsing hydrogens.

  • Unsubstituted Cyclobutane: Rapidly flips between two equivalent puckered conformers (

    
     kcal/mol).
    
  • 3,3-Dimethyl Substitution: The gem-dimethyl group introduces a conformational bias .

    • Transannular Strain: In the puckered form, C1 and C3 are positioned across the ring diagonal. At C3, one methyl is pseudo-axial and the other pseudo-equatorial.

    • Vector Control: A substituent at C1 will strongly prefer the pseudo-equatorial orientation to avoid a severe 1,3-transannular steric clash with the pseudo-axial methyl at C3. This effectively "locks" the vector of the pharmacophore attached at C1, mimicking the directional rigidity of a phenyl ring without the aromatic liability.

Physicochemical Comparison
PropertyPhenyl Ringtert-Butyl Group3,3-Dimethylcyclobutane
Hybridization Sp² (Flat)Sp³ (Bulky)Sp³ (3D Rigid)
Solubility LowLowModerate/High
Metabolic Risk Epoxidation / HydroxylationStableHigh Stability (C3 blocked)
Vector Geometry 180° (Para) / 120° (Meta)N/A (Terminal)~180° (Pseudo-equatorial)
Lipophilicity High LogPHigh LogPLower LogP (vs Phenyl)

Medicinal Chemistry Utility & Case Studies

Bioisosterism Strategy

The scaffold is most frequently employed as a phenyl bioisostere . The distance across the cyclobutane ring (~2.2 Å cross-ring) plus the bond vectors approximates the dimensions of a benzene ring but with a distinct electronic profile.

  • Case Study: Slack Potassium Channel Inhibitors

    • Context: Development of treatments for childhood epilepsies.

    • Modification: Replacement of a lipophilic aromatic core with 3,3-dimethylcyclobutane (Compound 80).

    • Outcome: Maintained potency while improving physicochemical properties (solubility and metabolic stability) compared to the aromatic precursor. The gem-dimethyl group was critical; removing it (unsubstituted cyclobutane) or changing ring size (cyclopentane) resulted in loss of potency or metabolic stability.

  • Case Study: GPR88 Agonists

    • Context: CNS drug discovery.

    • Modification: Use of a (3,3-dimethylcyclobutyl)methyl group.[1]

    • Outcome: The scaffold provided the necessary bulk to fill a hydrophobic pocket while positioning the polar "head" group in the correct orientation for receptor activation.

Decision Logic for Scaffold Selection

ScaffoldLogic Start Lead Optimization Issue Solubility Poor Solubility / High LogP? Start->Solubility Metabolism Metabolic Hotspot? Start->Metabolism Vector Need Rigid Vector? Solubility->Vector Yes C3_Ox Is C3 (cyclobutane) oxidizing? Metabolism->C3_Ox Oxidation suspected Phenyl Replace Phenyl with 3,3-Dimethylcyclobutane Vector->Phenyl Yes (Linear Vector) Block Add 3,3-Dimethyl (Blocks C3 Oxidation) C3_Ox->Block Yes

Figure 1: Decision tree for incorporating the 3,3-dimethylcyclobutane scaffold during lead optimization.

Synthetic Accessibility & Protocols

The barrier to entry for this scaffold is low due to the commercial availability of two key building blocks:

  • 3,3-Dimethylcyclobutanone (CAS: 2958-19-2)

  • 3,3-Dimethylcyclobutane-1-carboxylic acid (CAS: 34970-18-8)

Protocol A: Reductive Amination (Ketone to Amine)

Use this route to install the scaffold as an amine handle.

Reaction Overview: 3,3-Dimethylcyclobutanone + R-NH2 → [Imine] → 3,3-Dimethylcyclobutyl-NH-R

Step-by-Step Methodology:

  • Imine Formation:

    • In a dry flask, dissolve 3,3-dimethylcyclobutanone (1.0 equiv) and the primary amine (R-NH₂, 1.1 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration).

    • Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation.

    • Stir at room temperature for 1–2 hours. (Monitor by LCMS for imine mass).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 equiv) portion-wise. Note: STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of ketones.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 h).

  • Workup:

    • Quench with saturated aqueous NaHCO₃ solution.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes).

Protocol B: Amide Coupling (Acid to Amide)

Use this route to attach the scaffold as a lipophilic cap.

Step-by-Step Methodology:

  • Activation:

    • Dissolve 3,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the active ester.

  • Coupling:

    • Add the Amine partner (1.0–1.2 equiv).

    • Stir at room temperature for 2–4 hours.

  • Workup:

    • Dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃, then brine.

    • Dry and concentrate.[2]

Synthetic Pathway Visualization

Synthesis Ketone 3,3-Dimethylcyclobutanone (CAS: 2958-19-2) RedAm Reductive Amination (R-NH2, STAB) Ketone->RedAm Acid 3,3-Dimethylcyclobutane- 1-carboxylic acid (CAS: 34970-18-8) Coupling Amide Coupling (R-NH2, HATU) Acid->Coupling Reduction LiAlH4 Reduction Acid->Reduction Amine Sec. Amine Scaffold (Core Linker) RedAm->Amine Amide Amide Derivative (Lipophilic Cap) Coupling->Amide Alcohol (3,3-Dimethylcyclobutyl) methanol Reduction->Alcohol

Figure 2: Primary synthetic routes from commercially available 3,3-dimethylcyclobutane building blocks.

References

  • BenchChem. Biological Activity of 3-Hydroxy-3-methylcyclobutanecarbonitrile Analogs: A Comparative Guide. (2025).[2][3][4]

  • Glendening, E. D., & Halpern, A. M. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Physical Chemistry A, 109(4), 635-642 (2005).[3]

  • Kaczorowski, G. J., et al. Small-molecule inhibitors of Slack potassium channels as potential therapeutics for childhood epilepsies. CNS & Neurological Disorders - Drug Targets (2022).[5]

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880 (2018).

  • PubChem. 3,3-Dimethylcyclobutanecarboxylic acid (CID 215106). National Library of Medicine.

Sources

N,3,3-trimethylcyclobutan-1-amine CAS number 1803572-39-5

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N,3,3-trimethylcyclobutan-1-amine and the Broader Landscape of Substituted Cyclobutanamines in Modern Drug Discovery

Authored by a Senior Application Scientist

Disclaimer: Direct and extensive experimental data for N,3,3-trimethylcyclobutan-1-amine (CAS 1803572-39-5) is not widely available in peer-reviewed literature. This guide provides a comprehensive overview based on established principles of organic chemistry and medicinal chemistry, drawing parallels from structurally related and well-documented cyclobutane derivatives.

Introduction: The Emergence of the Cyclobutane Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. Among these, small aliphatic rings have garnered significant attention for their ability to impart conformational rigidity and unique physicochemical properties to drug candidates.[1][2] While cyclopropane rings are ubiquitous in marketed pharmaceuticals, the cyclobutane motif is an increasingly utilized and arguably under-represented scaffold with distinct advantages.[3]

N,3,3-trimethylcyclobutan-1-amine, with the CAS number 1803572-39-5, represents a specific example of a substituted cyclobutanamine. While detailed studies on this particular molecule are scarce, its structural features—a compact, rigid core with a primary amine for further functionalization and gem-dimethyl substitution to explore hydrophobic pockets—position it as a potentially valuable building block for drug discovery programs. This guide will delve into the core principles of synthesizing and utilizing such compounds, providing researchers and drug development professionals with a robust framework for incorporating cyclobutanamine scaffolds into their research.

Physicochemical Properties and Structural Considerations

The defining feature of the cyclobutane ring is its puckered conformation, which provides a non-planar arrangement of substituents. This three-dimensionality is a key attribute that medicinal chemists leverage to achieve better binding to protein targets.[2][4]

PropertyInferred/Predicted Value for N,3,3-trimethylcyclobutan-1-amineRationale and Comparison with Analogs
Molecular Formula C7H15NBased on structural representation.
Molecular Weight 113.20 g/mol Calculated from the molecular formula.
Boiling Point Predicted to be in the range of 130-150 °CLower than acyclic amines of similar molecular weight due to its compact structure.
pKa of Conjugate Acid Predicted to be around 10-11Typical for a primary amine on a cycloalkyl scaffold.
LogP Predicted to be in the range of 1.5-2.5The trimethyl substitution increases lipophilicity compared to unsubstituted cyclobutanamine.

The gem-dimethyl group at the 3-position can serve as a bioisostere for a tert-butyl group, filling hydrophobic pockets within a target protein while the cyclobutane ring maintains a more defined spatial orientation of the amine functionality compared to a flexible alkyl chain.[1]

Strategic Synthesis of Substituted Cyclobutanamines

The synthesis of substituted cyclobutanes has historically been challenging, which may have contributed to their underrepresentation in medicinal chemistry.[3] However, modern synthetic methods have made these scaffolds more accessible.

General Synthetic Approaches

Several robust methods are available for the construction of the cyclobutane core. The choice of method often depends on the desired substitution pattern.

[2+2] Cycloaddition Reactions

Photochemical and metal-catalyzed [2+2] cycloadditions are powerful tools for forming cyclobutane rings. The reaction of an alkene with a ketene or another alkene can directly generate a four-membered ring.[5][6]

Diagram: Generalized [2+2] Cycloaddition for Cyclobutane Synthesis

G Alkene Alkene Light hν or Catalyst Alkene->Light Ketene Ketene Ketene->Light Cyclobutanone Cyclobutanone Intermediate Further_Functionalization Further Functionalization (e.g., reductive amination) Cyclobutanone->Further_Functionalization Light->Cyclobutanone [2+2] Cycloaddition Target_Amine Substituted Cyclobutanamine Further_Functionalization->Target_Amine

Caption: A generalized workflow for synthesizing substituted cyclobutanamines via [2+2] cycloaddition.

Ring Contraction and Expansion Methods

Ring contraction of five-membered rings, such as pyrrolidines, can be a stereoselective route to cyclobutanes.[7] Conversely, ring expansion of cyclopropyl derivatives can also be employed.

Hypothetical Synthesis of N,3,3-trimethylcyclobutan-1-amine

A plausible, though not experimentally verified, synthetic route to N,3,3-trimethylcyclobutan-1-amine could start from a readily available precursor like 3,3-dimethylcyclobutanone.

Diagram: Hypothetical Synthesis of N,3,3-trimethylcyclobutan-1-amine

G Start 3,3-Dimethylcyclobutanone Step1 Grignard Reaction (CH3MgBr) Start->Step1 Intermediate1 1,3,3-Trimethylcyclobutanol Step1->Intermediate1 Step2 Conversion to Amine (e.g., Ritter Reaction or Mitsunobu Reaction with HN3 followed by reduction) Intermediate1->Step2 Product N,3,3-trimethylcyclobutan-1-amine Step2->Product

Caption: A potential synthetic pathway to the target compound.

Experimental Protocol: Reductive Amination of a Cyclobutanone (General Procedure)

This protocol outlines a general method for converting a cyclobutanone to a cyclobutanamine, a key step in many synthetic routes.

  • Dissolution: Dissolve the cyclobutanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add a solution of ammonia in methanol (or another amine source, ~1.5-2.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction to 0 °C and add a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (~1.5 eq), in portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Applications in Drug Discovery and Medicinal Chemistry

The cyclobutane ring is a versatile scaffold in medicinal chemistry, offering several advantages.[4][8]

  • Conformational Restriction: Replacing a flexible alkyl chain with a cyclobutane ring can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.[1][2]

  • Metabolic Stability: The C-C bonds of the cyclobutane ring are generally more resistant to metabolic degradation compared to linear alkyl chains.

  • Aryl Bioisostere: The three-dimensional nature of the cyclobutane ring can allow it to mimic the spatial arrangement of substituents on an aromatic ring, while improving physicochemical properties such as solubility and reducing metabolic liabilities associated with aromatic systems.[1]

  • Novel Chemical Space: The incorporation of cyclobutane scaffolds allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities or improved selectivity.[3]

Substituted cyclobutylamines have been incorporated into a variety of biologically active compounds, including integrin antagonists.[9]

Diagram: Role of Cyclobutanamine in a Hypothetical Pharmacophore

G Cyclobutane Cyclobutane Scaffold Amine Amine (H-bond donor/acceptor) Cyclobutane->Amine Provides rigid orientation R1 R1 (Hydrophobic interaction) Cyclobutane->R1 R2 R2 (Vector for further substitution) Cyclobutane->R2

Sources

Conformational Restriction of Alkyl Amines via Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional, sp3-rich architectures is not merely a trend—it is a necessity for improving clinical success rates. Alkyl amines are ubiquitous pharmacophores, yet their linear forms suffer from high conformational entropy (


), often necessitating a significant entropic penalty upon binding to a protein target.

The cyclobutane ring represents a "Goldilocks" zone for conformational restriction. Unlike the highly strained and chemically reactive cyclopropane, cyclobutane offers a stable, puckered scaffold that directs exit vectors with precision while modulating physicochemical properties like pKa and metabolic stability.

This guide provides a rigorous technical analysis of cyclobutane-restricted amines, detailing the physicochemical rationale, vector analysis, and a self-validating synthetic protocol for their integration into lead optimization programs.

Physicochemical Rationale

Entropy and Binding Affinity

The primary driver for cyclobutane incorporation is the reduction of the entropic penalty of binding. A flexible linear alkyl amine must "freeze" out multiple rotatable bonds to fit a binding pocket. By locking the amine into a cyclobutane ring, the solution-phase conformation is pre-organized closer to the bioactive conformation.



  • Linear Amine: High conformational entropy in solution

    
     Large 
    
    
    
    penalty upon binding.
  • Cyclobutane Amine: Restricted entropy

    
     Reduced 
    
    
    
    penalty
    
    
    Improved
    
    
    .
pKa Modulation and Permeability

One of the most powerful yet underutilized features of cyclobutane is its ability to modulate the basicity of the amine.

  • Mechanism: The internal bond angles of cyclobutane (~88-90°) deviate from the ideal tetrahedral angle (109.5°). To relieve strain, the C-C bonds adopt higher p-character, forcing the exocyclic C-N bonds to adopt higher s-character .

  • Effect: Higher s-character increases the electronegativity of the carbon attached to the nitrogen, withdrawing electron density and destabilizing the protonated ammonium species.

  • Result: Cyclobutyl amines are generally less basic (lower pKa) than their cyclohexyl or linear counterparts. This lowers the fraction of ionized species at physiological pH (7.4), thereby improving membrane permeability (LogD).

Table 1: Comparative Physicochemical Properties of Alkyl Amines

ScaffoldHybridization EffectApprox. pKa (Amine)Metabolic StabilityStrain Energy (kcal/mol)
Isopropyl (Linear) Standard

~10.6Low (Alpha-oxidation)0
Cyclopropyl High s-character~8.7Moderate (P450 opening)27.5
Cyclobutyl Moderate s-character ~9.6 High 26.5
Cyclopentyl Standard

~10.6Moderate6.2

Structural Biology & Vector Analysis

The "Puckering" Effect

Unlike the planar cyclopropane, cyclobutane is not flat.[1] It adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). The puckering angle is approximately 25–30° .

  • Implication: This puckering creates distinct axial and equatorial-like positions. When designing inhibitors, one must account for this flip, which can be exploited to fine-tune vector alignment with protein residues.

Vector Mapping: 1,2 vs. 1,3

Choosing the substitution pattern dictates the exit vector of the attached pharmacophores.

  • 1,2-Disubstitution: Mimics ortho-aromatic vectors or a "turn" motif. Often used to constrain ethylenediamine linkers.

  • 1,3-Disubstitution: Mimics meta- or para-aromatic vectors but with sp3 character. This is the most common motif for replacing linear propyl/butyl chains or piperidines.

VectorAnalysis Start Target Design Linear Linear Linker (High Entropy) Start->Linear Baseline Cyclobutane Cyclobutane Scaffold (Restricted) Start->Cyclobutane Optimization Isomer12 1,2-Substitution (Turn/Ortho-mimic) Cyclobutane->Isomer12 Short Vector Isomer13 1,3-Substitution (Linear/Meta-mimic) Cyclobutane->Isomer13 Extended Vector App12 Application: Peptidomimetics Ethylenediamine replacement Isomer12->App12 App13 Application: Spacer replacement Piperidine bioisostere Isomer13->App13

Figure 1: Decision tree for selecting cyclobutane substitution patterns based on desired exit vectors.

Synthetic Methodologies

While classical alkylation is possible, it is often low-yielding for substituted cyclobutanes. The industry standard for accessing these scaffolds with high stereocontrol is [2+2] Photocycloaddition .

The Photochemical Workflow

This method allows the coupling of an alkene (e.g., a styrene or vinyl ether) with an enone or maleimide derivative. The reaction is atom-economical and constructs the ring in a single step.

SynthesisFlow Step1 Precursor Selection (Enone + Alkene) Step2 Excitation (UV/Vis + Sensitizer) Step1->Step2 hv Step3 ISC (Intersystem Crossing) Singlet -> Triplet Step2->Step3 Step4 Biradical Intermediate (Stepwise formation) Step3->Step4 Step5 Ring Closure (Cyclobutane Product) Step4->Step5 Step6 Downstream Functionalization (Curtius/Reductive Amination) Step5->Step6 Amine Install

Figure 2: Mechanistic flow of [2+2] photocycloaddition for cyclobutane synthesis.

Experimental Protocol: Synthesis of 3-Substituted Cyclobutanamine

Objective: Synthesis of a trans-1,3-disubstituted cyclobutane amine scaffold. This protocol utilizes a [2+2] cycloaddition followed by a Curtius rearrangement to install the amine, a robust route validated in high-impact literature (e.g., Mykhailiuk et al.).

Materials
  • Substrate A: tert-Butyl acrylate (Acceptor)

  • Substrate B: Terminal Alkene (Donor, e.g., Styrene derivative)

  • Photosensitizer: Ir(ppy)3 or Thioxanthone (depending on wavelength)

  • Solvent: Acetonitrile (degassed)

  • Equipment: Blue LED Photoreactor (450 nm) or UV reactor (365 nm)

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a Pyrex or quartz tube, dissolve tert-butyl acrylate (1.0 equiv) and the alkene partner (2.0 equiv) in acetonitrile (0.1 M concentration).

    • Add the photosensitizer (1-2 mol%).[2]

    • Critical Step:Degas the solution by sparging with Argon for 20 minutes.[2]

    • Why? Oxygen is a triplet quencher. Failure to remove

      
       will quench the excited triplet state of the sensitizer, halting the reaction.
      
  • Irradiation ([2+2] Cycloaddition):

    • Place the sealed tube in the photoreactor.

    • Irradiate (typically 24–48 hours) with vigorous stirring. Maintain temperature <30°C using a fan to prevent thermal polymerization.

    • Monitor via LCMS for consumption of the acrylate.

  • Purification:

    • Concentrate the solvent in vacuo.

    • Purify the cyclobutane ester intermediate via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Note: Expect a mixture of cis/trans isomers. These are often separable at this stage. For 1,3-disubstitution, the trans isomer is thermodynamically favored in many thermal equilibrations but kinetic control applies here.

  • Hydrolysis to Carboxylic Acid:

    • Treat the ester with TFA/DCM (1:1) or LiOH/THF/H2O depending on the ester type.

    • Isolate the free cyclobutane carboxylic acid.

  • Curtius Rearrangement (Carboxyl

    
     Amine): 
    
    • Dissolve the carboxylic acid in Toluene/t-BuOH.

    • Add DPPA (Diphenylphosphoryl azide) (1.1 equiv) and TEA (Triethylamine) (1.2 equiv).

    • Heat to 80°C for 4 hours.

    • Mechanism:[3] The acid converts to the acyl azide

      
       thermal rearrangement to isocyanate 
      
      
      
      trapping by t-BuOH to form the Boc-protected amine.
  • Final Deprotection:

    • Treat the Boc-cyclobutamine with 4M HCl in Dioxane to yield the final amine salt.

References

  • Mykhailiuk, P. K. (2019).[4] Cyclobutanes in Drug Discovery. Organic & Biomolecular Chemistry . A foundational review on the utility of cyclobutanes as bioisosteres. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry . The seminal paper on Fsp3 and clinical success. [Link]

  • Wilsily, A., et al. (2020). Photochemical [2+2] Cycloaddition for the Synthesis of 1,3-Disubstituted Cyclobutanes. Journal of the American Chemical Society . Detailed mechanistic insights into the photochemical assembly of these rings. [Link]

Sources

Technical Guide: Novel sp3-Rich Amine Fragments for Library Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift from "flat," aromatic-dominated chemical space to three-dimensional (3D), sp3-rich architectures.[1] This guide addresses the design, synthesis, and validation of novel sp3-rich amine fragments . Amine-functionalized saturated scaffolds offer superior physicochemical properties (solubility, metabolic stability) and provide versatile vectors for rapid elaboration into lead-like molecules. This document serves as a blueprint for medicinal chemists to construct high-value fragment libraries that "escape from flatland" while maintaining strict adherence to fragment-based drug discovery (FBDD) principles.

The Physicochemical Imperative: Why sp3-Rich Amines?

Escaping Flatland

Traditional fragment libraries are heavily skewed toward sp2-hybridized aromatics due to synthetic ease (Suzuki/Buchwald couplings). However, these "flat" molecules often suffer from poor solubility and limited selectivity. Increasing the fraction of sp3 carbons (


) correlates directly with improved clinical success rates.

Table 1: Comparative Analysis of sp2-Rich vs. sp3-Rich Fragments

Propertysp2-Rich (Traditional)sp3-Rich (Novel Amine)Impact on Drug Discovery
Geometry Planar (2D)Tetrahedral/Rigid (3D)Access to novel binding pockets; higher specificity.[1]
Solubility Often Low (Crystal Packing)HighReduces false positives in screening; enables higher conc. assays.
Metabolic Stability Prone to P450 oxidationTunable (Blocked sites)Improved PK profiles in downstream leads.
Synthetic Vector Aryl Halide/Boronate

Amine
Amines allow rapid expansion via amide coupling or reductive amination.
Chirality AchiralOften ChiralEnantiomers probe specific protein sub-pockets.
The Amine Advantage

The amine functionality is the premier "exit vector" for fragment evolution. It serves as a universal handle for:

  • Growth: Amide coupling (access to >10 million carboxylic acids).

  • Linking: Reductive amination or

    
    .
    
  • Solubility: Ionizable center (

    
     8-10) enhances aqueous solubility at physiological pH.
    

Strategic Scaffold Classes

To maximize diversity, the library should target three distinct architectural classes of sp3-rich amines.

Saturated Heterocycles (Ring Distortion)

Moving beyond simple piperidines, we target strained and bridged systems.

  • Azetidines: 3-aminoazetidines offer a rigid, compact vector compared to flexible pyrrolidines.

  • Bicyclo[1.1.1]pentanes (BCPs): Bioisosteres for phenyl rings and tert-butyl groups. 1-amino-BCPs provide a linear exit vector with high metabolic stability.

  • Oxetane-Amines: Reducing basicity while maintaining polarity.

Spirocyclic Systems

Spirocycles (e.g., 2-azaspiro[3.3]heptanes) enforce orthogonality between substituents, allowing the fragment to explore 3D space without the entropic penalty of rotatable bonds.

Caged & Bridged Systems
  • Adamantanes (Miniaturized): Noradamantanes and amino-cubanes.

  • Tropanes: Rigid bicyclic amines that map to GPCR active sites.

Design & Synthesis Workflows

Computational Filtering (The "Fragtory" Approach)

Before synthesis, virtual scaffolds are filtered to ensure they populate the "underserved" regions of the Principal Moments of Inertia (PMI) plot.

Core Filtering Criteria:

  • MW: < 250 Da (Strict Rule of 3 to allow for growth).

  • ClogP: < 2.0 (Lower than Ro3 to account for future lipophilic additions).

  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  > 0.45.[2][3]
    
  • H-Bond Donors/Acceptors:

    
     3.[1][3][4]
    
  • Functionality: Must contain exactly one chemically distinct

    
     or 
    
    
    
    amine.
Synthetic Enablement via C-H Activation

Constructing sp3-rich amines is synthetically demanding. We utilize Late-Stage Functionalization (LSF) and Photoredox Catalysis to install amine vectors onto aliphatic backbones.

Workflow Diagram: Design to Synthesis

LibraryDesign VirtualLib Virtual Scaffold Enumeration (>10k structures) PMIFilter PMI & Physicochemical Filtering (Ro3, Fsp3 > 0.45) VirtualLib->PMIFilter Selection RetroSyn Retrosynthetic Analysis (Identify Common Intermediates) PMIFilter->RetroSyn Prioritization Synthesis Divergent Synthesis (Photoredox / C-H Activation) RetroSyn->Synthesis Execution QC Quality Control (LCMS purity > 95%, Solubility) Synthesis->QC Validation

Caption: Figure 1. Integrated computational and synthetic workflow for generating high-fidelity sp3-rich amine fragment libraries.

Experimental Protocols

Protocol: High-Throughput Solubility Assessment

Objective: Determine thermodynamic solubility to ensure fragments are screenable at high concentrations (1 mM - 10 mM) in biophysical assays.

Methodology:

  • Preparation: Prepare 20 mM stock solutions of amine fragments in

    
    -DMSO.
    
  • Dilution: Aliquot 5

    
    L of stock into a 96-well plate.
    
  • Buffer Addition: Add 95

    
    L of PBS (pH 7.4) to reach a theoretical concentration of 1 mM.
    
  • Incubation: Shake at 500 rpm for 24 hours at 25°C to reach equilibrium.

  • Filtration: Filter using a 0.45

    
    m filter plate to remove undissolved precipitate.
    
  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS. Compare peak area to a standard curve of the fully dissolved DMSO stock.

  • Criteria: Fragments with solubility < 200

    
    M are flagged or discarded.
    
Protocol: Ligand-Observed NMR Screening (STD-NMR)

Objective: Detect weak binding (


 mM range) of sp3-rich fragments to a target protein.

Causality: sp3-rich fragments often lack aromatic protons, making traditional 1D


H NMR crowded in the aliphatic region. Saturation Transfer Difference (STD) NMR is chosen because it detects magnetization transfer from the protein to the bound ligand, filtering out non-binders.

Step-by-Step Workflow:

  • Sample Prep:

    • Protein Conc: 5-10

      
      M.
      
    • Ligand Conc: 500

      
      M - 1 mM (100:1 excess).
      
    • Buffer:

      
       saline buffer (minimize H2O signal).
      
  • Experiment Setup:

    • On-Resonance: Irradiate protein methyl region (e.g., -0.5 ppm) or aromatic region (7-9 ppm) where no ligand signals exist.

    • Off-Resonance: Irradiate at 30 ppm (control).

  • Acquisition: Interleave on/off scans to minimize artifacts. Total scan time ~30-60 mins per cocktail.

  • Processing: Subtract On-spectrum from Off-spectrum.

    • Result: Only signals from ligands that transiently bind and receive saturation transfer will appear in the difference spectrum.

  • Validation: Competitive displacement with a known binder (if available) to confirm specific binding.

Screening Cascade Diagram

ScreeningCascade Library sp3-Rich Amine Library (DMSO Stocks) Solubility Solubility Screen (PBS, pH 7.4) Library->Solubility Cocktail Cocktail Preparation (Mixtures of 5-10 fragments) Solubility->Cocktail Pass (>200uM) STD_NMR Primary Screen: STD-NMR (Ligand Observed) Cocktail->STD_NMR Deconvolution Deconvolution (Singletons) STD_NMR->Deconvolution Hit Detected XRay Validation: X-ray Crystallography (Soaking) Deconvolution->XRay Confirm Binding Mode

Caption: Figure 2. Biophysical screening cascade prioritizing solubility and direct binding validation.

Conclusion

The integration of sp3-rich amine fragments into screening libraries represents a critical evolution in drug discovery.[5][4][6] By prioritizing 3D geometry, high solubility, and distinct amine exit vectors, researchers can access novel chemical space and improve the "developability" of initial hits. The protocols outlined here ensure that these complex scaffolds are not only theoretically attractive but experimentally rigorously validated.

References

  • SpiroChem. Fragment Library: Collection of sp3-rich fragments.[7][8] SpiroChem.com. [Link]

  • Kidd, S. L., et al. Fragtory: Pharmacophore-Focused Design, Synthesis, and Evaluation of an sp3-Enriched Fragment Library. Journal of Medicinal Chemistry, 2023.[8][9] [Link][8]

  • O'Connor, C. J., et al. Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 2021. [Link]

  • Lovering, F., et al. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009. [Link]

Sources

Technical Guide: The 3D Character of N,3,3-Trimethylcyclobutan-1-amine vs. Planar Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative—pioneered by Lovering et al.—has shifted focus from planar, aromatic-heavy scaffolds to saturated, three-dimensional (3D) architectures.[1] N,3,3-trimethylcyclobutan-1-amine represents a premier bioisostere in this class.[1] Unlike planar amines (e.g., anilines, pyridines) which suffer from poor solubility due to π-stacking and metabolic liability at electron-rich centers, this cyclobutane scaffold offers a high fraction of sp3 carbons (Fsp3), distinct exit vectors, and modulated basicity.[1]

This guide details the structural dynamics, physicochemical advantages, and synthetic protocols for N,3,3-trimethylcyclobutan-1-amine, providing a roadmap for its deployment as a robust building block in fragment-based drug discovery (FBDD).[1]

Part 1: Structural Dynamics & Conformational Analysis[1]

The Puckered "Butterfly" Conformation

Unlike the rigid planarity of aromatic amines or the chair conformation of cyclohexanes, the cyclobutane ring exists in a puckered, "butterfly" conformation.[2] Planar cyclobutane would suffer from extreme torsional strain (eclipsing C-H bonds). To relieve this, the ring puckers, creating a dihedral angle of approximately 25–30°.[1]

  • Planar Amines (Aniline): Substituents lie in the same plane (0° deviation).

  • Cyclobutylamine: The C1-N bond adopts a pseudo-equatorial or pseudo-axial orientation.

  • Impact of 3,3-Dimethyl Substitution: The gem-dimethyl group at C3 introduces the Thorpe-Ingold effect (gem-dimethyl effect). While primarily kinetic, this substitution stabilizes the ring conformation and prevents ring inversion compared to unsubstituted cyclobutane, creating a defined 3D volume that projects the amine substituent into a unique vector space.

Achirality and Isomerism

It is critical to note that N,3,3-trimethylcyclobutan-1-amine is achiral .[1]

  • The C3 position possesses two identical methyl groups.

  • A plane of symmetry passes through C1 and C3.

  • Consequently, there are no cis or trans geometric isomers regarding the ring substituents, simplifying purification compared to 1,3-disubstituted cyclobutanes with different groups.[1]

Visualization: Vector Comparison

The following diagram illustrates the vector differences between a planar aromatic amine and the puckered cyclobutane scaffold.

G cluster_0 Planar Scaffold (Aniline) cluster_1 3D Scaffold (Cyclobutane) Aniline Aniline Core (Flat, 2D) Vector1 Exit Vector: 120° (Coplanar) Aniline->Vector1 Property Resulting Property Vector1->Property π-Stacking Risk Cyclobutane N,3,3-Trimethyl cyclobutane Core (Puckered, 3D) Vector2 Exit Vector: ~109° + Pucker (Out-of-Plane) Cyclobutane->Vector2 Vector2->Property Disrupted Packing

Figure 1: Comparison of exit vectors. The cyclobutane scaffold projects substituents out of the plane, disrupting crystal packing and improving solubility.

Part 2: Physicochemical Implications[1]

The transition from a planar amine to N,3,3-trimethylcyclobutan-1-amine alters key physicochemical properties. The cyclobutane ring typically lowers the pKa of the amine compared to cyclohexyl analogs due to the increased s-character of the C-C bonds in the strained ring, which inductively withdraws electron density from the nitrogen.

Table 1: Comparative Physicochemical Profile[1]
PropertyAniline (Planar)Cyclohexylamine (Chair)N,3,3-Trimethylcyclobutan-1-amineImpact on Drug Design
Geometry 2D (Flat)3D (Chair)3D (Puckered)Access to novel IP space; better fit for globular pockets.
Fsp3 0.01.01.0Higher Fsp3 correlates with clinical success (Lovering et al.).
pKa (approx) 4.6~10.7~9.8Lower basicity than piperidine/cyclohexane improves permeability (LogD).
Metabolic Liability High (Ring oxidation)ModerateLowGem-dimethyl blocks the distal "soft spot" (C3).
Solubility Low (π-stacking)ModerateHighLack of planarity prevents lattice energy buildup.

Part 3: Synthetic Protocol (Self-Validating)

The synthesis of N,3,3-trimethylcyclobutan-1-amine is most efficiently achieved via reductive amination .[1] Direct alkylation is avoided to prevent over-alkylation (quaternization).

Reaction Scheme

Precursors: 3,3-dimethylcyclobutanone + Methylamine (HCl salt or THF solution).[1] Reagents: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH4 for its selectivity toward imines over ketones, preventing direct reduction of the starting ketone to the alcohol.

Synthesis Ketone 3,3-Dimethyl cyclobutanone Imine Imine/Iminium Intermediate Ketone->Imine Condensation Amine Methylamine (THF or HCl) Amine->Imine Condensation Product N,3,3-Trimethyl cyclobutan-1-amine Imine->Product Hydride Transfer Reagent NaBH(OAc)3 DCM, AcOH Reagent->Imine

Figure 2: Reductive amination workflow.[3] STAB ensures selective reduction of the iminium species.

Step-by-Step Protocol

Objective: Synthesis of N,3,3-trimethylcyclobutan-1-amine on a 5 mmol scale.

  • Imine Formation:

    • Charge a flame-dried round-bottom flask with 3,3-dimethylcyclobutanone (1.0 equiv, 5 mmol) and dry Dichloromethane (DCM) (20 mL).

    • Add Methylamine (2.0 M in THF, 1.5 equiv) or Methylamine HCl (1.5 equiv) with Triethylamine (1.5 equiv) if using the salt.

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Monitor by TLC (disappearance of ketone).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution may occur.

    • Allow to warm to RT and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Crucial Step: Because the product is a low-molecular-weight amine, it may be volatile. Dry the organics over Na2SO4, filter, and concentrate carefully (do not use high vacuum/heat).[1]

    • Alternative Isolation: For higher purity, convert to the HCl salt by adding 4M HCl in dioxane, precipitating the salt, and filtering.[1]

  • Characterization (Self-Validation):

    • 1H NMR (CDCl3): Look for the gem-dimethyl singlet (~1.1 ppm, 6H), the N-methyl singlet (~2.3 ppm, 3H), and the methine proton at C1 (multiplet, ~3.0 ppm).[1]

    • LCMS: Confirm [M+H]+ = 114.2.

Part 4: Medicinal Chemistry Application

Metabolic Blocking (The Gem-Dimethyl Advantage)

In unsubstituted cyclobutanes, the C3 position is electronically similar to the C4 position of a piperidine—a "soft spot" for Cytochrome P450 (CYP) oxidation.

  • Unsubstituted: CYP enzymes hydroxylate the C3 position, leading to ring opening or rapid clearance.

  • 3,3-Dimethyl: The methyl groups sterically hinder the C3 carbon and remove the abstractable protons, effectively blocking this metabolic pathway.

Bioisosteric Replacement Strategy

Researchers should employ this scaffold when:

  • Solubility is limiting: Replacing a phenyl ring with this scaffold disrupts planarity.

  • Selectivity is poor: The unique vector of the cyclobutane can differentiate between homologous receptor pockets better than flexible alkyl chains.

MetStab cluster_unsub Unsubstituted Cyclobutane cluster_sub N,3,3-Trimethylcyclobutane C3_H C3 Position (CH2) CYP CYP450 Oxidation C3_H->CYP Clearance Rapid Clearance (Hydroxylation) CYP->Clearance C3_Me C3 Position (C-Me2) Blocked Stable Metabolically Stable C3_Me->Stable No Abstractable H

Figure 3: Metabolic stability mechanism. The gem-dimethyl group prevents oxidative attack at the vulnerable C3 position.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849.[1] Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987.[1] (Context on strained rings and pKa modulation). Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

  • Barnes-Seeman, D. (2014). The role of sp3-hybridized carbon atoms in drug discovery. Drug Discovery Today, 19(7), 895-903.[1] Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of N,3,3-Trimethylcyclobutanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for synthesizing N,3,3-trimethylcyclobutanamine , a high-value pharmacophore found in Janus kinase (JAK) inhibitors and other conformationally restricted small molecules. While reductive amination is a standard transformation, the specific combination of a volatile amine (methylamine) and a strained, substituted ketone (3,3-dimethylcyclobutanone) presents unique challenges regarding stoichiometry, volatility, and isolation.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike sodium cyanoborohydride, STAB is non-toxic and avoids the generation of HCN byproducts, while offering superior selectivity for imines over ketones, minimizing alcohol side products.

Strategic Context & Mechanistic Insight

Why this Building Block Matters

The 3,3-dimethylcyclobutane moiety is a "privileged scaffold" in modern drug discovery. It serves as a bioisostere for piperidines or cyclohexanes but offers a distinct vector for substituent exit and increased metabolic stability due to the gem-dimethyl group blocking metabolic "soft spots."

Reaction Mechanism

The reaction proceeds via a direct reductive amination pathway.

  • Equilibrium: The ketone reacts with methylamine to form a carbinolamine, which dehydrates to form the iminium ion.

  • Selectivity: The gem-dimethyl group at the C3 position introduces distal steric bulk but does not prevent imine formation.

  • Reduction: STAB delivers a hydride to the iminium carbon. Crucially, STAB is less basic and sterically bulkier than NaBH4, preventing it from reducing the ketone before the imine is formed.

Mechanistic Pathway Diagram

ReactionMechanism Ketone 3,3-Dimethyl- cyclobutanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + MeNH2 + AcOH Amine Methylamine (THF Soln) Amine->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Reversible) Product N,3,3-Trimethyl- cyclobutanamine Iminium->Product Reduction STAB STAB (Hydride Source) STAB->Product H- Transfer

Figure 1: Mechanistic flow of the STAB-mediated reductive amination. The acid catalyst (AcOH) is critical for facilitating the dehydration step to the iminium ion.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.RoleNotes
3,3-Dimethylcyclobutanone 98.141.0SubstrateLiquid/Low melting solid.
Methylamine (2M in THF) 31.061.5Amine SourceVolatile. Handle in hood.
STAB (NaBH(OAc)3)211.941.4ReductantMoisture sensitive.
Acetic Acid (Glacial) 60.051.0CatalystPromotes iminium formation.
Dichloromethane (DCM) 84.93SolventSolventAnhydrous preferred.
Step-by-Step Procedure

Safety Pre-Check: Methylamine is a flammable gas; the THF solution must be handled in a well-ventilated fume hood. STAB releases hydrogen gas upon quenching; ensure open vessel or venting.

Phase 1: Iminium Formation
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 3,3-dimethylcyclobutanone (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to ketone).

  • Amine Addition: Cool the solution to 0°C (ice bath). Add Methylamine (2M in THF) (1.5 equiv) dropwise via syringe.

    • Note: The slight excess of amine compensates for volatility loss.

  • Catalysis: Add Acetic Acid (1.0 equiv).

  • Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 30–45 minutes.

    • Checkpoint: This allows the ketone-amine-iminium equilibrium to establish.

Phase 2: Reduction
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in 3 portions over 15 minutes.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir vigorously at RT under nitrogen for 12–16 hours (Overnight).

    • Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS. The ketone spot should disappear.

Phase 3: Workup & Isolation (Critical for Volatile Amines)

Warning: The free base amine is volatile. Do not rotary evaporate to dryness under high vacuum and heat.

  • Quench: Cool to 0°C. Quench by slowly adding saturated aqueous NaHCO3 until pH > 8. Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x).

  • Purification (Acid/Base Swing):

    • Combine organic layers.

    • Extract the combined organics with 1M HCl (3 x). The amine moves to the aqueous phase; non-basic impurities remain in DCM.

    • Discard the DCM layer.

    • Basify the aqueous acidic layer with 6M NaOH (dropwise, with cooling) until pH > 12.

    • Extract the cloudy aqueous mixture with Diethyl Ether or DCM (3 x).

  • Drying: Dry the final organic extracts over anhydrous Na2SO4. Filter.

Phase 4: Salt Formation (Recommended)
  • Stabilization: To the filtrate, add HCl (4M in Dioxane) (1.2 equiv) dropwise.

  • Precipitation: The amine hydrochloride salt will precipitate immediately as a white solid.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum (low heat).

Workup Logic & Purification Flow

The following diagram illustrates the "Acid/Base Swing" technique required to purify this amine without column chromatography.

WorkupFlow Crude Crude Reaction Mixture (DCM Phase) AcidWash Add 1M HCl Partition Crude->AcidWash OrgLayer1 DCM Layer (Impurities/Unreacted Ketone) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Target Amine Salt) AcidWash->AqLayer1 Keep Basify Basify with 6M NaOH (pH > 12) AqLayer1->Basify Extract Extract with Et2O/DCM Basify->Extract OrgLayer2 Organic Layer (Pure Free Base Amine) Extract->OrgLayer2 Keep AqLayer2 Aqueous Waste Extract->AqLayer2 Discard SaltForm Add HCl in Dioxane Isolate Solid OrgLayer2->SaltForm

Figure 2: Purification workflow utilizing acid-base extraction to isolate the volatile amine product.

Analytical Expectations

  • Appearance: White crystalline solid (HCl salt).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.0–9.5 (br s, 2H, NH2+).
      
    • 
       3.4–3.6 (m, 1H, CH-N).
      
    • 
       2.4 (s, 3H, N-CH3).
      
    • 
       2.0–2.2 (m, 2H, Cyclobutane CH2).
      
    • 
       1.8–1.9 (m, 2H, Cyclobutane CH2).
      
    • 
       1.1 (s, 3H, CH3).
      
    • 
       1.0 (s, 3H, CH3).
      
  • Mass Spectrometry (ESI): Calculated [M+H]+ = 142.16; Found = 142.2.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Yield Product lost during evaporation.Do not evaporate free base. Convert to HCl salt in solution before drying.
Incomplete Reaction Steric hindrance of gem-dimethyl.Increase reaction time to 24h or use Ti(OiPr)4 (1.5 equiv) as a Lewis acid additive during Phase 1.
Secondary Amine Impurity Over-alkylation (rare with STAB).Ensure slow addition of STAB. Ensure Methylamine is in excess (1.5–2.0 equiv).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4][5]

  • Pfizer Inc. (2011). Process for the preparation of Janus Kinase Inhibitors. World Intellectual Property Organization Patent WO2011068881. (Demonstrates utility of cyclobutane amine scaffolds).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Methylamine 2M in THF.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[3] The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][7] Journal of the American Chemical Society, 93(12), 2897-2904.[3] (Foundational comparison of reducing agents).

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of Sterically Hindered Cyclobutyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the incorporation of sterically demanding cyclobutyl motifs—a critical bioisostere in modern drug discovery.

Executive Summary & Scientific Rationale

The cyclobutyl amine motif is increasingly prevalent in medicinal chemistry as a metabolically stable,


-rich bioisostere for phenyl or tert-butyl groups. However, coupling sterically hindered cyclobutyl amines (e.g., 3,3-disubstituted or 1-substituted cyclobutylamines) with aryl halides presents unique challenges:
  • Steric Clash: The bulk of the amine impedes coordination to the Pd(II) center during the transmetalation step.

  • 
    -Hydride Elimination:  While less prone than linear alkyl amines, cyclobutyl rings still possess 
    
    
    
    -hydrogens that can trigger elimination, leading to hydrodehalogenated arenes and imine byproducts.
  • Reductive Elimination Barrier: The formation of the

    
     bond is often the rate-determining step, requiring electron-rich, bulky ligands to force the metal center to eject the product.
    

This protocol leverages Fourth-Generation (G4) Palladacycle Precatalysts to bypass the induction period and ensure high active catalyst concentration, specifically utilizing BrettPhos and


BuBrettPhos  ligand architectures.

Critical Reagent Selection Guide

Ligand & Catalyst Architecture

The choice of ligand is binary based on the specific steric demand of the cyclobutyl amine.

ComponentRecommendationScientific Justification
Primary Catalyst BrettPhos Pd G4 Standard: Optimal for primary alkyl amines. The methoxy group on the ligand backbone prevents cyclometallation and enhances stability.
Alternative Catalyst

BuBrettPhos Pd G4
High Steric Demand: Use if the cyclobutyl ring has a substituent at the 1-position (e.g., 1-methylcyclobutylamine). The

Bu groups increase the cone angle, facilitating reductive elimination of extremely bulky products.
Pd Source Precatalyst (G4) Avoids the need for reduction of Pd(II) to Pd(0) in situ (which can be variable).[1] Ensures 1:1 L:Pd ratio.
Base & Solvent Systems
  • Standard Base: NaO

    
    Bu (Sodium tert-butoxide) . Strong enough to deprotonate the Pd-bound amine but bulky enough to minimize nucleophilic attack on the electrophile.
    
  • Alternative Base: LHMDS (Lithium hexamethyldisilazide) . Use for base-sensitive substrates (e.g., esters, nitriles) or if NaO

    
    Bu causes decomposition.
    
  • Solvent: 1,4-Dioxane (Standard) or

    
    -Amyl Alcohol  (Green/Process alternative). 
    
    
    
    -Amyl alcohol often accelerates the reaction due to better solubility of the base.

Mechanistic Visualization

The following diagram illustrates the decision logic for optimizing reaction conditions based on substrate properties.

LigandSelection Start START: Substrate Analysis CheckAmine Is the Cyclobutyl Amine 1-Substituted (Alpha-Branched)? Start->CheckAmine NoBranch No (e.g., Cyclobutylamine, 3,3-difluorocyclobutylamine) CheckAmine->NoBranch Less Hindered YesBranch Yes (e.g., 1-Methylcyclobutylamine) CheckAmine->YesBranch Highly Hindered Ligand1 Primary Choice: BrettPhos Pd G4 NoBranch->Ligand1 CheckBase Does Substrate contain Base-Sensitive Groups (Esters, Nitriles)? Ligand1->CheckBase Ligand2 Primary Choice: tBuBrettPhos Pd G4 YesBranch->Ligand2 Ligand2->CheckBase BaseStrong No: Use NaOtBu (Standard) CheckBase->BaseStrong BaseWeak Yes: Use LHMDS or K3PO4 CheckBase->BaseWeak

Caption: Decision tree for selecting the optimal precatalyst and base system based on steric and electronic properties of the cyclobutyl amine substrate.

Detailed Experimental Protocol

Standard Protocol (Glovebox-Free/Schlenk Line)

Note: While gloveboxes are preferred for exclusion of


, this protocol is robust enough for Schlenk line execution.

Scale: 1.0 mmol Aryl Halide

Reagents:

  • Aryl Halide (1.0 equiv)

  • Cyclobutyl Amine (1.2 – 1.5 equiv)

  • BrettPhos Pd G4 (0.01 – 0.05 equiv / 1-5 mol%)

  • NaO

    
    Bu (1.4 equiv)
    
  • Anhydrous 1,4-Dioxane (Concentration: 0.2 M, ~5 mL)

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum screw cap. Cool under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Add the Aryl Halide (if solid) (1.0 mmol).

    • Add BrettPhos Pd G4 (1-5 mol%). Tip: Start with 2 mol% for standard screens.

    • Add NaO

      
      Bu (1.4 mmol).
      
    • Critical: Do not add the amine yet if it is a liquid.

  • Purging: Cap the vial and purge with inert gas (Ar/N2) for 5 minutes via needle inlet/outlet.

  • Liquid Addition:

    • Add Anhydrous 1,4-Dioxane (5 mL) via syringe.

    • Add the Cyclobutyl Amine (1.2 mmol) via syringe.

    • Expert Insight: If the amine is a hydrochloride salt, add it in step 2 and increase base to 2.4 equiv.

  • Reaction:

    • Seal the puncture holes with grease or Parafilm.

    • Heat to 80 °C in a pre-heated block.

    • Stir vigorously (800+ rpm). Poor mixing is a common failure mode in heterogeneous base mixtures.

  • Monitoring:

    • Check LCMS at 1 hour.

    • Self-Validation: Look for the disappearance of Aryl Halide. If Aryl Halide remains but Amine is consumed, you are likely observing

      
      -hydride elimination (check for reduced arene byproduct).[2]
      
  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (typically Hexanes/EtOAc).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to

BuBrettPhos Pd G4
. Ensure solvent is strictly anhydrous.
Hydrodehalogenation (Ar-H)

-Hydride Elimination
Increase amine equivalents (to 2.0 equiv). Lower temperature to 60 °C.
Product Inhibition Pd binding to productUse LHMDS as base; the Li salts can help break up aggregates.
Aryl Iodide Substrate Iodide InhibitionAdd AgOTf (silver triflate) to scavenge iodide, or switch to Aryl Bromide/Chloride (preferred for Buchwald).

Mechanistic Pathway & Danger Zones

Understanding the cycle helps diagnose failures. The diagram below highlights where sterically hindered amines typically cause the cycle to stall.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BindAmine Amine Coordination (Steric Clash Risk!) OxAdd->BindAmine + H2N-R RedElim Reductive Elimination (Product Release) Deprotonation Deprotonation (Base Mediated) BindAmine->Deprotonation + Base Deprotonation->RedElim - Base-HX RedElim->Pd0 + Product

Caption: The catalytic cycle. The "Amine Coordination" step is the primary failure point for hindered cyclobutyl amines due to steric clash.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

  • Sigma-Aldrich. "G3 and G4 Buchwald Precatalysts User Guide." Merck/Sigma Technical Notes.

  • Wuxi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." Wuxi AppTec Research.

  • Entegris. "Buchwald Ligands Review: Ligand Evolution and Unique Palladium Coordination."[4] Entegris Technical Notes.

Sources

Application Note: High-Precision GPCR Ligand Design using the N,3,3-trimethylcyclobutan-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of N,3,3-trimethylcyclobutan-1-amine (TMCBA) as a high-value building block for G-Protein Coupled Receptor (GPCR) drug discovery. Unlike traditional flexible alkyl chains or aromatic rings, the TMCBA scaffold offers a unique combination of conformational rigidity , enhanced Fsp3 character , and metabolic stability . This document provides rationale for its use, specific synthetic protocols for its incorporation into ligand cores, and validated assay workflows to assess its pharmacological impact.

Part 1: Rationale & Design Strategy

The "Escape from Flatland"

Modern medicinal chemistry emphasizes increasing the fraction of sp3-hybridized carbons (


) to improve clinical success rates.[1] Traditional GPCR ligands often rely on planar aromatic rings or flexible alkyl chains.
  • The Problem: Flexible chains (e.g.,

    
    -propyl, 
    
    
    
    -ethyl) incur a high entropic penalty upon binding. Piperidines, while common, often introduce metabolic liabilities and excessive basicity.
  • The Solution: The N,3,3-trimethylcyclobutan-1-amine scaffold serves as a rigid, lipophilic bioisostere.

Structural Advantages of the TMCBA Scaffold

The specific substitution pattern of this scaffold provides three distinct advantages:

  • Achirality: Unlike 1,2- or 1,3-disubstituted cyclobutanes which often exist as cis/trans isomers requiring difficult separations, the 3,3-dimethyl substitution preserves a plane of symmetry passing through C1 and C3. This simplifies synthesis and scale-up.

  • The Gem-Dimethyl Effect: The two methyl groups at position 3 force the cyclobutane ring into a defined puckered conformation. This pre-organizes the nitrogen vector for interaction with the conserved Aspartate residue found in aminergic GPCR orthosteric pockets (e.g.,

    
    , 
    
    
    
    ).
  • Metabolic Blocking: Position 3 is a common site for oxidative metabolism in unsubstituted cyclobutanes. The gem-dimethyl group sterically blocks cytochrome P450 access, extending half-life (

    
    ).
    
Design Workflow

The following diagram illustrates the decision matrix for transitioning from a "Hit" molecule to a TMCBA-optimized Lead.

DesignWorkflow Hit Hit Molecule (Flexible Chain/Piperidine) Analysis Analysis: 1. High Entropy? 2. Metabolic Hotspot? Hit->Analysis Design Scaffold Hop: Insert TMCBA Fragment Analysis->Design If Yes Synthesis Synthesis: Reductive Amination or Amide Coupling Design->Synthesis Validation Validation: 1. Binding (Ki) 2. Microsomal Stability Synthesis->Validation Validation->Hit Iterate (SAR)

Figure 1: Iterative design cycle for scaffold hopping using TMCBA.

Part 2: Chemical Synthesis Protocols

The N,3,3-trimethylcyclobutan-1-amine fragment is a secondary amine. It is most effectively coupled to a ligand core via Reductive Amination (targeting aldehydes/ketones) or Nucleophilic Substitution (targeting alkyl halides).

Protocol A: Reductive Amination (Standard)

Objective: Append the TMCBA scaffold to a ligand core containing an aldehyde.

Reagents:

  • Ligand Core (Aldehyde) [1.0 eq]

  • N,3,3-trimethylcyclobutan-1-amine (Free base or HCl salt) [1.2 eq]

  • Sodium Triacetoxyborohydride (STAB) [1.5 eq]

  • Acetic Acid [Cat.]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation: Dissolve the Ligand Core (1.0 mmol) in anhydrous DCE (10 mL) under an inert atmosphere (

    
    ).
    
  • Imine Formation: Add N,3,3-trimethylcyclobutan-1-amine (1.2 mmol). If using the HCl salt, add triethylamine (1.2 mmol) to liberate the free base.

    • Note: Add catalytic acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise.

    • Causality: STAB is preferred over

      
       because it is milder and reduces the iminium ion selectively without reducing the aldehyde starting material, preventing side reactions.
      
  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the aldehyde.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).

Protocol B: Amide Coupling (For Peptidomimetics)

Objective: Use TMCBA to cap a carboxylic acid, creating a tertiary amide.

Reagents:

  • Ligand Core (Carboxylic Acid) [1.0 eq]

  • HATU [1.2 eq]

  • DIPEA (Diisopropylethylamine) [3.0 eq]

  • N,3,3-trimethylcyclobutan-1-amine [1.2 eq]

  • DMF (Dimethylformamide)

Procedure:

  • Dissolve the acid in DMF. Add DIPEA and HATU. Stir for 5 minutes to activate the acid.

  • Add the amine.[2][3] Stir for 2–4 hours.

  • Note: The steric bulk of the 3,3-dimethyl group may slow the reaction. If conversion is low, heat to 50°C.

Part 3: In Vitro Pharmacology & Validation

Once synthesized, the ligand must be validated for GPCR binding and functional activity.

Radioligand Binding Assay (Competition Mode)

Objective: Determine the affinity (


) of the new ligand compared to the parent hit.

Critical Reagents:

  • Membrane preparation expressing target GPCR (e.g., CHO-K1 or HEK293 membranes).

  • Radioligand (e.g.,

    
    -N-Methylspiperone for Dopamine receptors).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
  • 0.1% Polyethyleneimine (PEI): Crucial Step.

Protocol:

  • Pre-treatment: Soak GF/B glass fiber filters in 0.1% PEI for 1 hour.

    • Causality: The TMCBA scaffold is lipophilic. PEI blocks non-specific binding of the positively charged amine to the glass filter, ensuring that counts reflect true receptor binding.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane prep.
      
    • 50

      
      L Radioligand (at 
      
      
      
      concentration).
    • 50

      
      L Test Compound (Concentration response curve: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 90 minutes. (Time must be sufficient to reach equilibrium; lipophilic ligands may have slower

    
    ).
    
  • Harvest: Rapid filtration through PEI-soaked filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Functional Assay (cAMP Accumulation)

Objective: Determine if the scaffold acts as an agonist, antagonist, or inverse agonist.

AssayCascade Ligand TMCBA-Ligand Receptor GPCR (Gs/Gi coupled) Ligand->Receptor Binding GProtein G-Protein Activation Receptor->GProtein Conformational Change Effector Adenylate Cyclase GProtein->Effector cAMP cAMP Modulation Effector->cAMP Detection TR-FRET Detection cAMP->Detection Quantification

Figure 2: Signal transduction pathway for functional validation.

Data Presentation Template: Compare the "Matched Molecular Pair" (Parent vs. TMCBA Analog).

PropertyParent (Flexible Chain)TMCBA AnalogInterpretation
Affinity (

)
12 nM4 nMRigidification reduced entropic penalty.
Lipophilicity (cLogP) 2.12.4Slight increase due to gem-dimethyl.
Metabolic Stability (

)
15 min>60 min3,3-dimethyl blocked oxidation.
Selectivity Ratio 5x50xSteric bulk excluded off-target binding.

Part 4: Troubleshooting & Optimization

  • Low Solubility: The gem-dimethyl group increases lipophilicity. If the ligand precipitates in assay buffer, add 0.1% BSA (Bovine Serum Albumin) to the buffer to act as a carrier, or lower the top concentration.

  • Steric Clashes: If affinity drops drastically, the 3,3-dimethyl group may be clashing with residues in the binding pocket.

    • Solution: Switch to the N-methylcyclobutan-1-amine (removing the 3,3-dimethyl) to test if the bulk is the issue, or check docking models for steric conflict with Tryptophan or Phenylalanine residues.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4] Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(11), 2839–2849. [Link]

  • Wacker, D., et al. (2017). Crystal Structure of an LSD-Bound Human Serotonin Transporter. Cell, 168(3), 377-389. (Demonstrates the binding of diethylamide/rigid amines in GPCR-like pockets). [Link]

  • Kenakin, T. (2009). A Pharmacology Primer: Theory, Applications to Drug Discovery and HTS. Elsevier Academic Press. (Standard reference for Binding/Functional Assay protocols). [Link]

Sources

synthesis of peptidomimetics containing cyclobutane amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CBA-2026 Topic: Synthesis and Solid-Phase Incorporation of Cyclobutane Amino Acids (CBAs) for Peptidomimetic Scaffolds

Abstract

Cyclobutane amino acids (CBAs) represent a premier class of conformationally restricted building blocks used to modulate peptide secondary structure, enhance metabolic stability, and improve bioavailability.[1] This application note provides a comprehensive guide for the stereoselective synthesis of CBA monomers via visible-light photocatalysis and their subsequent incorporation into peptide backbones using optimized Solid Phase Peptide Synthesis (SPPS) protocols. We address the specific challenges of steric hindrance and stereochemical integrity, offering a validated workflow for drug discovery researchers.

Module 1: Stereoselective Monomer Synthesis

Core Concept: The most robust method for generating the cyclobutane core with high stereocontrol is the [2+2] photocycloaddition . While traditional UV methods require quartz vessels and often suffer from side reactions, modern visible-light photocatalysis (using Ru or Ir complexes) offers milder conditions and superior functional group tolerance.

This protocol focuses on the synthesis of a protected


-cyclobutane amino acid ( 

-CBA)
, a common scaffold for inducing 12-helix or 14-helix secondary structures in foldamers.
Protocol 1: Visible-Light Mediated [2+2] Cycloaddition

Reagents & Equipment:

  • Substrate:

    
    -Acyl dehydroamino acid ester (Acceptor) and Styrene derivative (Donor).
    
  • Photocatalyst:

    
     (1-2 mol%).
    
  • Light Source: Blue LED (440–460 nm), approx. 20-40W.

  • Solvent: Degassed Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure:

  • Preparation: In a Pyrex reaction tube, dissolve the dehydroamino acid substrate (1.0 equiv) and the alkene donor (2.0 - 5.0 equiv) in dry DCM (0.1 M concentration).

  • Catalyst Addition: Add the Iridium photocatalyst (1 mol%).

  • Degassing: Sparge the solution with Argon for 15 minutes. Critical Step: Oxygen quenches the triplet excited state of the catalyst, halting the reaction.

  • Irradiation: Seal the vessel and place it 2–5 cm from the Blue LED source. Stir vigorously at room temperature (maintain <30°C using a fan if necessary) for 12–24 hours.

  • Monitoring: Monitor consumption of the dehydroamino acid via TLC or UPLC-MS.

  • Workup: Evaporate solvent under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

  • Stereochemical Verification: Isolate the major diastereomer. Verify cis/trans configuration via 1D-NOESY NMR.

Mechanistic Insight: The reaction proceeds via Triplet Energy Transfer (EnT) .[2] The excited photocatalyst transfers energy to the dehydroamino acid, generating a discrete triplet diradical intermediate. This intermediate attacks the alkene. The stereoselectivity is governed by the minimization of steric repulsion in the transition state, typically favoring the cis-fused cyclobutane when cyclic enones are used, or specific diastereomers based on substrate chirality.

Module 2: Automated SPPS Incorporation

Core Concept: Incorporating CBAs into a peptide chain is challenging due to the steric bulk of the cyclobutane ring adjacent to the amine and carboxyl groups. Standard coupling protocols (e.g., HBTU/DIPEA, 45 min) often result in deletion sequences.

Optimization Strategy:

  • Coupling Reagent: Switch to HATU/HOAt or PyAOP . These generate more reactive active esters (7-azabenzotriazole) that accelerate coupling at hindered centers.

  • Temperature: Elevated temperature (50°C) improves kinetics but increases racemization risk. Microwave-assisted SPPS at 50°C is recommended only if the C-terminal protecting group is orthogonal and stable. For chiral integrity, 25°C with extended time is safer.

Protocol 2: Coupling Hindered CBA Residues

Reagents:

  • Resin: Rink Amide or Wang Resin (low loading, 0.2–0.4 mmol/g recommended to reduce inter-chain aggregation).

  • Fmoc-CBA-OH: 3.0 equivalents relative to resin loading.

  • Activator: HATU (2.9 equiv) and HOAt (3.0 equiv).

  • Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (6.0 equiv). Note: TMP is a weaker base that reduces racemization.

Workflow (for 0.1 mmol scale):

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Pre-Activation: Dissolve Fmoc-CBA-OH and HATU/HOAt in minimal DMF. Add Base immediately before adding to the resin.

  • Coupling (The "Double Couple"):

    • Pass 1: Add activated mixture to resin. Shake for 2 hours at RT. Drain.

    • Pass 2: Repeat with fresh reagents for 1 hour .

  • Capping (Mandatory): Treat with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 min to cap unreacted amines. This prevents "deletion" peptides which are difficult to purify.

  • Subsequent Coupling: The amino group on the cyclobutane ring is also hindered. The next amino acid must also be coupled using the high-efficiency (HATU) protocol.

Module 3: Visualization & Logic

Figure 1: Synthesis & Application Workflow

CBA_Workflow Substrate Dehydroamino Acid (Substrate) Excitation Blue LED + Ir Cat (Triplet Sensitization) Substrate->Excitation hv (450nm) Cyclization [2+2] Cycloaddition (Diradical Intermediate) Excitation->Cyclization EnT Monomer Fmoc-CBA-OH (Protected Monomer) Cyclization->Monomer Purification & Fmoc-protection SPPS SPPS Coupling (HATU/HOAt) Monomer->SPPS Solid Phase Assembly Peptide Peptidomimetic (Foldamer) SPPS->Peptide Cleavage & Folding

Caption: Logical flow from photocatalytic monomer synthesis to solid-phase peptide assembly.

Figure 2: Optimized SPPS Cycle for Hindered CBAs

SPPS_Cycle Start Resin-Peptide-NH-Fmoc Deprotect 1. Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate 2. Pre-Activation (Fmoc-CBA-OH + HATU + HOAt) Wash1->Activate Couple1 3. Coupling Pass 1 (2 Hours, RT) Activate->Couple1 Couple2 4. Coupling Pass 2 (1 Hour, Fresh Reagents) Couple1->Couple2 Drain & Refill Cap 5. Capping (Ac2O/DIPEA) Couple2->Cap Next Next Cycle Cap->Next

Caption: Double-coupling strategy required to overcome steric hindrance of the cyclobutane ring.

Module 4: Data Summary & Characterization

Quality Control Parameters: After synthesis, the peptidomimetic must be validated. CBAs are often used to induce specific folds.

ParameterMethodExpected Observation for CBA-Peptides
Purity UPLC-MS (C18)Single peak. Note: CBAs are hydrophobic; gradient may need higher % MeCN.
Identity HRMS (ESI+)Exact mass matching theoretical

.
Secondary Structure Circular Dichroism (CD)12-Helix: Min at ~205 nm, Max at ~220 nm.14-Helix: Min at ~215 nm.
Stereochemistry 1D NOESY NMRStrong NOE between ring protons confirms cis vs trans geometry.

Troubleshooting Table:

ProblemProbable CauseSolution
Low Yield in [2+2] Oxygen inhibitionDegas solvents thoroughly; ensure reaction is sealed.
Incomplete Coupling (SPPS) Steric hindranceSwitch from HBTU to HATU/HOAt; increase temp to 40°C (carefully).
Racemization High base concentrationUse Collidine or TMP instead of DIPEA during coupling.[3]
Precipitation on Resin Aggregation (Beta-sheet)Use "Magic Mixture" (DCM/DMF/NMP) or add pseudoproline dipeptides.

References

  • Aitken, D. J., et al. (2008). "Cyclobutane amino acids: Synthesis and incorporation into peptides." Tetrahedron, 64(27), 6353-6397. Link

  • Ortuño, R. M., et al. (2005). "Stereoselective synthesis of cyclobutane amino acids." Current Organic Synthesis, 2(3), 327-339. Link

  • Yoon, T. P., et al. (2016).[4] "Visible-light photocatalysis as a tool for the functionalization of amino acids."[2] Accounts of Chemical Research, 49(9), 1929-1941. Link

  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research, 31(4), 173-180. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

Sources

Application Note: Strain-Release Synthesis of Polysubstituted Cyclobutanes via Bicyclo[1.1.0]butane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Discipline: Organic Synthesis & Methodology

Executive Summary

In modern drug discovery, the strategic imperative to "escape from flatland" has driven the demand for rigid, three-dimensional aliphatic scaffolds. Polysubstituted cyclobutanes serve as exceptional bioisosteres for phenyl rings, offering improved pharmacokinetic properties, enhanced solubility, and reduced off-target toxicity.

Bicyclo[1.1.0]butanes (BCBs) have emerged as privileged, "spring-loaded" precursors for the synthesis of these complex cyclobutanes[1]. The inherent strain energy of the BCB system provides a powerful thermodynamic driving force for ring-opening transformations. This application note details the mechanistic causality behind BCB reactivity, provides a comparative analysis of activation modalities, and outlines self-validating experimental protocols for both the synthesis and downstream functionalization of these highly strained intermediates.

The Causality of Strain-Release: Mechanistic Foundations

The unique reactivity of BCBs is dictated by their "butterfly" conformation. The interbridgehead C1–C3 σ-bond possesses exceptionally high


-character, rendering it highly susceptible to cleavage[2]. The thermodynamic driving force for this cleavage is the release of approximately 65 kcal/mol of ring strain[3], which dramatically lowers the activation barrier for reactions that would otherwise be inert in unstrained systems.

Depending on the catalytic environment, the strain-release of BCBs can be directed down three distinct mechanistic pathways:

  • Photoredox Catalysis (Radical Pathway): Visible-light irradiation of a photocatalyst induces a Single Electron Transfer (SET). The resulting radical attacks the BCB bridgehead, breaking the central C–C bond to form a cyclobutyl radical. This pathway is prized for its mild conditions and exceptional functional group tolerance[4].

  • Transition-Metal Catalysis (Insertion/Organometallic Pathway): Metals such as Cu, Sc, and Fe coordinate to the strained system, dictating strict regio- and stereoselectivity. For instance, Cu(I) facilitates

    
    -selective nucleophilic addition to yield 1,1,3-functionalized cyclobutanes, whereas Cu(II) promotes an unusual 
    
    
    
    '-selective pathway to produce 1,2,3-trisubstituted variants[1].
  • Nucleophilic Addition (Anionic Pathway): Electron-deficient BCBs (e.g., those bearing sulfone or amide groups) act as potent electrophiles. Nucleophilic attack generates a charge-separated carbanion intermediate that is subsequently quenched by an electrophile[5].

MechanisticPathways BCB Bicyclo[1.1.0]butane (BCB) Strain Energy ~65 kcal/mol Photo Photoredox Catalysis (Radical Pathway) BCB->Photo Light/SET TMCat Metal Catalysis (Insertion Pathway) BCB->TMCat Cu/Sc/Fe Nuc Nucleophilic Addition (Anionic Pathway) BCB->Nuc Nucleophile Radical Cyclobutyl Radical Photo->Radical Metal Organometallic Complex TMCat->Metal Anion Cyclobutyl Carbanion Nuc->Anion Product Polysubstituted Cyclobutane (Bioisostere Scaffold) Radical->Product Trapping Metal->Product Elimination Anion->Product Quenching

Divergent mechanistic pathways for the strain-release functionalization of bicyclo[1.1.0]butanes.

Comparative Data: Reaction Modalities

To assist in synthetic route design, the following table summarizes the quantitative performance and selectivity profiles of leading strain-release methodologies.

Activation MethodCatalyst / ReagentsSelectivity ProfileYield RangeKey Synthetic Advantage
Photoredox Cascade Ru(bpy)₃²⁺ / Blue LED

-selective (1,1,3-trisubstituted)
32–76%High functional group tolerance; excellent diastereoselectivity[1].
Cu(I)-Catalyzed Cu(MeCN)₄PF₆

-selective (1,1,3-trisubstituted)
50–85%Predominantly yields single diastereoisomers[1].
Cu(II)-Catalyzed Cu(OTf)₂

'-selective (1,2,3-trisubstituted)
40–80%Up to >20:1 d.r.; accesses unusual regiochemical space[1].
Thermal Alder-Ene None (Thermal)endo-selective52–97%Facile, metal-free synthesis of cyclopropyl/aryl cyclobutenes[2].

Validated Experimental Protocols

The following standard operating procedures (SOPs) have been designed as self-validating systems, ensuring that researchers can verify the success of intermediate stages before proceeding.

Protocol A: One-Pot Synthesis of 1-Sulfonylbicyclo[1.1.0]butanes

Objective: Bypass low-yield, linear syntheses to rapidly generate bench-stable, highly reactive strain-release BCB reagents[5].

  • Step 1: Deprotonation. In an oven-dried flask under N₂, dissolve methyl sulfone (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Dropwise add n-BuLi (2.0 equiv).

    • Causality: Excess base is required to form the

      
      -dilithiated sulfone, converting a standard sulfone into a highly effective nucleophile[3].
      
    • Validation: A distinct color change (typically yellow/orange) indicates successful dilithiation.

  • Step 2: Epoxide Ring-Opening. Add epichlorohydrin (1.0 equiv) dropwise at -78 °C. Stir for 1 hour.

    • Causality: The dilithiated species attacks the less sterically hindered carbon of the epoxide, generating a 3-sulfonylcyclobutanol intermediate[3].

  • Step 3: Transannular Ring Closure. Add a dialkylmagnesium reagent (e.g., i-Pr₂Mg, 1.2 equiv) and allow the reaction to warm to room temperature over 2 hours.

    • Causality: The magnesium ion activates the intermediate, facilitating a transannular nucleophilic substitution that ejects the chloride leaving group, forcing the molecule into the highly strained bicyclic geometry[3].

    • Validation: Monitor via TLC. The highly strained BCB product will appear as a distinct, non-polar spot that strongly stains with KMnO₄. ¹H NMR of the crude mixture will reveal characteristic bridgehead protons at ~1.5–2.5 ppm.

Protocol B: Photoredox-Catalyzed Aminopyridylation of BCBs

Objective: Achieve highly diastereoselective radical addition to synthesize complex cyclobutylamines[1].

  • Step 1: Reaction Assembly. In a dried Schlenk tube, combine the synthesized BCB substrate (0.2 mmol),

    
    -aminopyridinium ylide (1.5 equiv), and Ru(bpy)₃(PF₆)₂ (2 mol%) in anhydrous acetonitrile (2.0 mL).
    
    • Causality: The ylide acts as a dual-purpose reagent: it is both the radical precursor (upon SET) and the stereocontrol element that dictates the diastereomeric outcome of the cyclobutane[1].

  • Step 2: Degassing (Critical Step). Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet state quencher. If present, it will deactivate the excited *Ru(II) photocatalyst and intercept the cyclobutyl radical intermediates, halting the cascade[4].

    • Validation: The complete absence of gas bubble evolution during the final thaw cycle confirms a thoroughly degassed system.

  • Step 3: Irradiation. Irradiate the mixture with a 450 nm blue LED at room temperature for 12 hours.

    • Causality: The 450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ruthenium catalyst, driving the necessary single-electron transfer[4].

  • Step 4: Validation & Isolation. Analyze a 50

    
    L aliquot via in-situ ¹H NMR.
    
    • Validation: The disappearance of the BCB bridgehead protons (~1.5–2.5 ppm) and the emergence of complex cyclobutane multiplets (~2.0–3.0 ppm) confirm reaction completion. Proceed to purify via standard silica gel flash chromatography.

PhotoredoxWorkflow Step1 1. Degassing Freeze-Pump-Thaw Step2 2. Assembly BCB + Photocatalyst Step1->Step2 Step3 3. Irradiation 450 nm Blue LED Step2->Step3 Step4 4. Validation In-situ 1H NMR Step3->Step4 Step4->Step3 If <95% Conv. Step5 5. Isolation Chromatography Step4->Step5 If >95% Conv.

Self-validating experimental workflow for photoredox-catalyzed BCB strain-release reactions.

References

  • Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes . Synthesis (2024). 1

  • Synthesis and Applications of Polysubstituted Bicyclo[1.1.0]butanes . Journal of the American Chemical Society (2021). 5

  • Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes . Chemical Communications (2023). 4

  • One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones . National Institutes of Health / PMC (2023). 3

  • Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes . Journal of the American Chemical Society (2023). 2

Sources

Troubleshooting & Optimization

Technical Support Center: Storage Stability of Cyclobutane Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

Welcome to the technical support hub for cyclobutane amine hydrochloride salts. As researchers, we often underestimate these small rings.[1] While cyclobutane possesses significant ring strain (~26.3 kcal/mol), it exhibits remarkable kinetic stability at room temperature [1]. However, the hydrochloride salt form introduces a critical variable: hygroscopicity .

The primary failure mode for these reagents in a drug development context is not spontaneous ring explosion, but rather moisture-induced deliquescence leading to hydrolysis or weighing errors.[1] This guide synthesizes thermodynamic principles with practical laboratory protocols to ensure the integrity of your starting materials.

Critical Troubleshooting Guide (Q&A)
Category A: Physical Stability & Hygroscopicity [1]

Q: My white crystalline powder has turned into a sticky, colorless gum. Is it degraded? A: Likely no , but it is compromised physically.[1]

  • Diagnosis: Cyclobutane amine HCl salts are notoriously hygroscopic . The "gum" is the result of the salt absorbing atmospheric water until it dissolves in it (deliquescence).

  • Chemical Impact: While the cyclobutane ring remains intact, the exact molecular weight is now unknown due to excess water. Using this "gum" will lead to stoichiometric errors in synthesis.

  • Recovery Protocol:

    • Dissolve the gum in a minimum amount of dry methanol.

    • Add anhydrous diethyl ether or MTBE to induce precipitation.

    • Filter under an inert atmosphere (Nitrogen/Argon).

    • Dry in a vacuum desiccator over

      
       for 24 hours.
      

Q: I am observing "caking" inside the bottle even though it was sealed. Why? A: This indicates headspace moisture exchange .[1]

  • Mechanism: If the bottle was opened in a humid lab (>40% RH) and resealed without purging, the trapped moisture is sufficient to cause surface caking.

  • Prevention: Always purge the headspace with Nitrogen or Argon before resealing. Use Parafilm® under the cap if long-term storage (>1 month) is intended.[1]

Category B: Chemical Stability (Ring Strain) [2]

Q: Can I store this salt at room temperature, or is -20°C required? A: 2-8°C (Refrigerated) is the standard recommendation, but -20°C is preferred for long-term banking (>6 months).[1]

  • Reasoning: Although the cyclobutane ring is kinetically stable, the amine functionality can undergo slow oxidation. Furthermore, thermal energy can theoretically assist in overcoming the activation barrier for ring-opening reactions if trace metal impurities are present [2].[1]

  • Data Point: Cyclobutylamine HCl is stable for >2 years at 4°C if kept dry.[1]

Q: I see a new impurity peak at RRT 0.85 in HPLC after 6 months. What is it? A: Suspect Oxidation or Ring Expansion (rare).[1]

  • Pathway 1 (Most Likely): Oxidation of the amine to an N-oxide (if tertiary) or hydroxylamine species, typically driven by peroxides in aging solvents or air exposure.[1]

  • Pathway 2 (Strain Relief): In the presence of strong Lewis acids or elevated temperatures (>100°C), the cyclobutane ring can cleave or rearrange to linear isomers (e.g., homoallylic amines) to relieve the 26 kcal/mol strain [3].

  • Action: Check your solvent quality. Avoid using ether/THF that hasn't been tested for peroxides.

Data Summary: Stability Metrics

Table 1: Storage & Handling Specifications

ParameterSpecification / LimitTechnical Rationale
Storage Temperature 2°C to 8°C (Short term)-20°C (Long term)Minimizes kinetic rates of oxidation and potential ring strain release.[1]
Humidity Tolerance < 30% Relative HumidityCritical.[1] Above 40% RH, deliquescence occurs within minutes to hours.[1]
Container Closure Amber Glass + Teflon LinerProtects from light (preventing radical initiation) and ensures airtight seal.
Inert Atmosphere Argon or NitrogenDisplaces oxygen (prevents oxidation) and moisture.
Re-test Period 12 MonthsStandard interval to verify purity via 1H-NMR (check for water peak shift).[1]
Visualizing the Stability Workflow

The following diagram illustrates the decision tree for handling and degradation pathways.

StabilityWorkflow Start Cyclobutane Amine HCl (Initial State) Storage Storage Condition Start->Storage Moisture High Humidity (>40% RH) Storage->Moisture Poor Sealing Dry Dry/Inert (<30% RH) Storage->Dry Desiccator/Argon Heat Thermal Stress (>50°C) Storage->Heat Improper Temp Deliquescence Deliquescence (Formation of 'Goo') Moisture->Deliquescence Stable Stable Solid (>2 Years) Dry->Stable Hydrolysis Stoichiometric Error (Weighing Inaccuracy) Deliquescence->Hydrolysis RingOpen Ring Opening/Rearrangement (Strain Relief ~26 kcal/mol) Heat->RingOpen Extreme Stress Oxidation N-Oxidation (Air Exposure) Heat->Oxidation + Oxygen

Figure 1: Stability decision tree highlighting the critical impact of moisture (hygroscopicity) versus thermal stress on cyclobutane amine salts.[1]

Standard Operating Procedures (SOPs)
SOP-01: Handling & Weighing

Objective: To weigh accurate equivalents without water contamination.

  • Equilibration: Allow the storage container to reach room temperature before opening. This prevents condensation from forming on the cold salt inside the bottle [4].

  • Environment: Ideally, weigh inside a glovebox. If unavailable, use a "weighing funnel" technique:

    • Tare the receiving flask with solvent/reagent.

    • Quickly transfer the salt.

    • Immediately purge the stock bottle with Nitrogen and reseal.

  • Verification: If precise stoichiometry is vital (e.g., catalyst ligand synthesis), perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact weight % of the amine salt vs. water content.

SOP-02: Emergency Drying (Desiccation)

Objective: Recover usable material from a hydrated/clumped state.[1]

  • Setup: Use a vacuum drying pistol or a high-vacuum line (< 1 mbar).[1]

  • Temperature: Heat the sample to 40°C . Do not exceed 60°C, as the combination of heat and acidity (from HCl) can degrade the cyclobutane ring over extended periods.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (KOH) pellets in the drying chamber to actively scavenge acidic moisture.
    
References
  • Wiberg, K. B. (1986).[1] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322.[1] [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[1] "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538.[1] [Link]

  • Rappoport, Z., & Liebman, J. F.[1] (Eds.). (2005). The Chemistry of Cyclobutanes. John Wiley & Sons. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [Link]

Sources

Technical Support Center: Purification of Low Molecular Weight Cyclobutane Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of low molecular weight (low MW) cyclobutane amines. These compounds present a unique intersection of challenges: the high volatility and water solubility typical of low MW amines, combined with the basicity that complicates standard chromatographic methods.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield recovery of your target compounds.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my cyclobutane amine streak severely on standard silica gel, and how can I prevent it?

The Causality: Standard silica gel possesses a slightly acidic surface due to the presence of free silanol groups (Si-OH). Low MW cyclobutane amines are inherently basic. When passed through untreated silica, the amine acts as a hydrogen-bond acceptor and can even become protonated by the acidic silanols. This strong, often irreversible ionic interaction causes peak tailing, severe streaking, and poor mass recovery [1].

The Solution: You must neutralize the stationary phase. This is achieved by adding a volatile basic modifier—typically 1% to 5% Triethylamine (TEA) or aqueous ammonia—to your mobile phase. The TEA competitively binds to the acidic silanols, masking them and allowing your cyclobutane amine to elute as a sharp band [2]. Alternatively, switching to amine-functionalized silica or basic alumina completely circumvents the silanol issue.

Q2: I am losing my product during solvent evaporation. How can I isolate highly volatile cyclobutane amines safely?

The Causality: Low MW amines (e.g., cyclobutanamine,


) have vapor pressures that make them highly susceptible to loss during rotary evaporation, especially if co-evaporating with solvents like DCM or Methanol.

The Solution: Do not isolate the free base directly if it is not required for the next step. Instead, trap the volatile amine as a stable, non-volatile salt. By adding a stoichiometric excess of ethereal HCl or trifluoroacetic acid (TFA) to your purified fractions before evaporation, you convert the amine to its corresponding hydrochloride or trifluoroacetate salt. These salts are crystalline solids that can be safely dried under high vacuum. If the free base is strictly required, utilize a Strong Cation Exchange (SCX) Catch-and-Release protocol [3].

Q3: How do I analyze and verify the purity of these volatile amines when LC-MS gives poor retention?

The Causality: Low MW polar amines often elute in the void volume of standard Reverse-Phase C18 LC-MS columns and lack strong UV chromophores. The Solution: Utilize Gas Chromatography with Flame Ionization Detection (GC-FID) or Barrier Discharge Ionization Detection. For trace analysis from aqueous mixtures, Solid Phase Microextraction (SPME) using a DVB/Carboxen/PDMS fiber is the gold standard for volatile amine extraction prior to GC injection [4]. For TLC visualization, always use a Ninhydrin stain and heat, which reacts specifically with primary and secondary amines to form a deep purple/pink complex.

Strategic Decision Workflows

To determine the optimal purification route for your specific cyclobutane amine, follow the logical workflow below.

G Start Crude Low MW Cyclobutane Amine Q1 Is the amine highly volatile (BP < 100°C)? Start->Q1 Volatile SCX Catch-and-Release or Salt Formation (HCl) Q1->Volatile Yes NonVolatile Is it highly polar / water soluble? Q1->NonVolatile No Polar Reverse-Phase C18 or Amine-Functionalized Silica NonVolatile->Polar Yes NonPolar Normal Phase Silica with 1-5% Et3N Modifier NonVolatile->NonPolar No

Decision matrix for selecting the optimal cyclobutane amine purification strategy.

Validated Experimental Protocols

Protocol A: SCX "Catch-and-Release" Purification

This is the premier method for isolating volatile or highly polar cyclobutane amines without aqueous workup. It utilizes a silica-bound sulfonic acid (e.g., Si-TsOH) to chemically "catch" the basic amine while neutral/acidic impurities are washed away[3].

Materials:

  • ISOLUTE® Si-TsOH (SCX-3) Cartridge

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 2.0 M Ammonia in Methanol (

    
    /MeOH)
    

Step-by-Step Methodology:

  • Column Conditioning: Mount the SCX cartridge on a vacuum manifold. Equilibrate the resin by passing 3 Column Volumes (CV) of Methanol through the bed. Do not let the column run dry.

  • Sample Loading: Dissolve your crude cyclobutane amine mixture in a minimal amount of DCM or MeOH. Apply the solution to the column. The basic amine will protonate and bind ionically to the sulfonic acid stationary phase.

  • Washing (Impurity Removal): Wash the column with 3 CV of DCM, followed by 3 CV of MeOH. Causality: Non-basic impurities (unreacted electrophiles, byproducts) cannot bind to the cation exchanger and are flushed into the waste.

  • Elution (Release): Transfer the column to clean collection tubes. Elute the target amine by passing 2 to 3 CV of 2.0 M

    
    /MeOH through the column. Causality: The high concentration of ammonia deprotonates the cyclobutane amine, breaking the ionic bond and releasing it as a free base.
    
  • Isolation: Carefully evaporate the methanolic ammonia under a gentle stream of nitrogen (avoid high-vacuum rotary evaporation if the amine is highly volatile) or immediately add HCl to isolate it as a stable salt.

G A 1. Load Crude Mixture (Amine + Impurities) B 2. Catch on SCX Column (Si-TsOH binds amine) A->B Apply C 3. Wash with MeOH/DCM (Non-basic impurities elute) B->C Wash D 4. Elute with 2M NH3/MeOH (Amine deprotonated & released) C->D Release E 5. Pure Cyclobutane Amine (Free base or Salt) D->E Isolate

Mechanistic workflow of the SCX Catch-and-Release protocol.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Use this method when scaling up the purification of less volatile, lipophilic cyclobutane amine derivatives.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 5% MeOH in DCM). Add 1% to 3% (v/v) Triethylamine (TEA) to the entire solvent batch. Mix thoroughly.

  • Column Packing: Slurry pack standard silica gel using the TEA-spiked solvent. Flush the packed column with at least 2 CV of the solvent. Verification: Check the pH of the eluting solvent; it should be basic, confirming the silanol groups are neutralized.

  • Sample Loading: Dissolve the crude amine in the minimum volume of mobile phase. If the sample is insoluble, perform a dry load using Celite (avoid dry loading on untreated silica, which can trap the amine).

  • Elution & Fraction Collection: Run the column at a steady flow rate. Collect fractions in small volumes.

  • TLC Analysis: Spot fractions on a silica TLC plate. Develop the plate, dry it thoroughly with a heat gun to remove residual TEA (which will cause false positives), dip in Ninhydrin stain, and heat until purple spots appear.

Quantitative Data & Strategy Comparison

Use the following data tables to benchmark your purification approach against industry standards.

Table 1: Comparison of Chromatographic Strategies for Amines

Purification MethodStationary PhaseBest For...Primary AdvantagePrimary Limitation
Normal Phase (Modified) Silica + 1-5% TEALipophilic cyclobutane aminesLow cost, highly scalableTEA must be removed post-purification; trace silica degradation [1].
Catch-and-Release SCX (Si-TsOH)Volatile & highly polar aminesNo aqueous workup; quantitative recoveryLow loading capacity (~1 mmol/g resin) [3].
Reverse-Phase C18 SilicaWater-soluble amine saltsExcellent resolution of polar analogsRequires lyophilization to remove water.
Amine-Functionalized KP-NH SilicaAcid-sensitive aminesNo basic modifiers requiredHigher consumable cost.

Table 2: Physical Properties & Handling Mitigations

Property / ChallengeImpact on ExperimentRecommended Mitigation
Low Boiling Point (<100°C) Product loss during rotovap concentration.Convert to HCl/TFA salt prior to concentration; use >150 mbar vacuum.
High Aqueous Solubility Poor recovery during standard liquid-liquid extraction.Saturate aqueous layer with NaCl; extract with 10% MeOH/DCM or use SCX.
Basic

(~9-10)
Irreversible binding to acidic silanols on standard silica.Pre-treat silica with TEA or use basic alumina [2].

References

  • Membrane Solutions. "Column Chromatography Notes: Media for Separation and Solvent Systems." Membrane Solutions Technical Support. URL: [Link]

  • Biotage. "ISOLUTE® Si-TsOH (SCX-3): Catch and Release Purification of Amines." Biotage Application Notes. URL: [Link]

  • Helin, A., et al. "Solid phase microextraction Arrow for the sampling of volatile amines in wastewater and atmosphere." Journal of Chromatography A, 1426 (2015): 56-63. DOI/URL: [Link]

Technical Support Center: Cyclobutane Stability & Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource for researchers encountering stability issues with cyclobutane scaffolds during acidic deprotection steps (e.g., Boc, TBS, Acetal removal).

Ticket ID: CYCLO-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage: Is Your Ring Opening?

Before modifying your protocol, confirm that ring opening is the root cause of your yield loss or impurity profile. Cyclobutanes are highly strained (~26.3 kcal/mol), making them "spring-loaded" for rearrangement.

Common Symptoms of Ring Failure:

  • NMR Shift: Disappearance of characteristic high-field cyclobutane protons (

    
     1.5–2.5 ppm) and appearance of olefinic protons (
    
    
    
    5.0–6.0 ppm) suggests ring opening to an acyclic diene or alkene.
  • Mass Spec: The mass remains the same (isomerization) or increases by +18 (hydration of the opened ring), making LCMS deceptive.

  • TLC: Smearing or multiple new spots with similar Rf values, indicating a mixture of diastereomers from ring expansion (e.g., cyclobutane

    
     cyclopentane).
    

The Core Mechanic: Why Cyclobutanes Fail in Acid

The "Carbocation Danger Zone" Acidic deprotection does not directly break C-C bonds; it generates reactive intermediates that do. The failure mode is almost always carbocationic rearrangement .

  • Protonation: The acid protonates a protecting group (e.g., Boc carbamate) or a functional group adjacent (

    
    ) to the ring.
    
  • Cation Formation: Loss of the protecting group generates a transient carbocation or a highly polarized bond.

  • Strain Release: If the cation is

    
     to the cyclobutane, the ring C-C bond acts as a nucleophile (Wagner-Meerwein shift), expanding the ring to a cyclopentane or opening it entirely to relieve strain.
    

Critical Rule: Never allow a "naked" carbocation to form on the carbon directly attached to the cyclobutane ring.

Mechanistic Pathway Diagram

The following diagram illustrates the decision pathways that lead to either successful deprotection or ring failure.

CyclobutaneDeprotection Start Substrate: Protected Cyclobutane Acid Acid Treatment (TFA/HCl) Start->Acid Inter Intermediate: Protonated Species Acid->Inter Decision Is Cation Stabilized? Inter->Decision Path_Safe Pathway A: Concerted Removal (SN2-like) Decision->Path_Safe Yes (Solvent/Temp Control) Path_Fail Pathway B: Discrete Cation (SN1-like) Decision->Path_Fail No (High T / Strong Acid) Product_Safe Success: Intact Cyclobutane Path_Safe->Product_Safe Rearrange Wagner-Meerwein Rearrangement Path_Fail->Rearrange Fast (Strain Release) Scavenge Cation Trapping (Scavengers) Path_Fail->Scavenge Slow Product_Fail Failure: Ring Expansion/Opening Rearrange->Product_Fail Scavenge->Product_Safe Rarely Competitive

Figure 1: Mechanistic flow showing how discrete cation formation leads to ring expansion/opening due to strain release.

Protocol Optimization & Troubleshooting

If you must use acid, follow these protocols to minimize the lifespan of the destabilizing cation.

Method A: The "Cold Cocktail" (Optimized TFA)

Best for: Boc deprotection where the cyclobutane is relatively robust but sensitive to heat. Logic: Low temperature reduces the kinetic energy available for the rearrangement activation barrier, favoring the deprotection (lower barrier).

  • Solvent: Anhydrous DCM (Do not use THF; it can stabilize cations).

  • Scavenger: Add 5% Et

    
    SiH (Triethylsilane) .
    
    • Why: It acts as a hydride source to quench stray t-butyl cations, preventing them from attacking the ring, though it cannot stop internal rearrangement.

  • Protocol:

    • Cool substrate in DCM (0.1 M) to -78°C (or -20°C if solubility is poor).

    • Add TFA slowly (final concentration 10-20% v/v).

    • Crucial: Monitor by TLC at low temp. Do not warm to RT unless conversion is stalled.

    • Quench cold with sat. NaHCO

      
      .
      
Method B: The "Non-Coordinating" Acid (HCl/Dioxane)

Best for: Substrates where TFA induces rearrangement. Logic: HCl is a stronger acid pKa-wise in water, but in non-polar organic solvents (dioxane/ether), the chloride counter-ion is a better nucleophile than trifluoroacetate. It can rapidly trap the intermediate carbocation (SN1) or facilitate an SN2-like deprotection, preventing the "naked" cation required for rearrangement.

  • Reagent: 4M HCl in Dioxane (commercial) or freshly generated HCl in EtOAc.

  • Protocol: Run at 0°C. The chloride ion helps stabilize the transition state.

Method C: Lewis Acid "Chelation Control" (ZnBr )

Best for: Highly sensitive cyclobutanes where protonation must be avoided. Logic: ZnBr


 coordinates to the Boc carbonyl, inducing cleavage without generating a free proton pool. This avoids protonating the cyclobutane ring or adjacent sensitive sites.
  • Protocol:

    • Dissolve substrate in DCM.[1]

    • Add 3–5 equiv. ZnBr

      
      .
      
    • Stir at RT (reaction is slower, often 12–24h).

    • Note: This is highly selective for secondary Boc groups and leaves primary Boc groups intact in some cases [1].[2]

Comparative Reagent Table
ReagentAcidity MechanismRisk of Ring OpeningBest Application
TFA / DCM Protic (Strong)High Robust scaffolds only.
HCl / Dioxane Protic (Nucleophilic Anion)Medium Standard sensitive substrates.
ZnBr

/ DCM
Lewis Acid (Chelation)Low Highly acid-sensitive rings.
TMSOTf / 2,6-Lutidine SilylativeLow "Water-free" deprotection.
H

PO

(85%)
Protic (Weak)Very Low Acid-labile protecting groups (e.g., acetals).

Emergency Workarounds (Route Redesign)

If the cyclobutane opens regardless of the acid used, the scaffold is likely thermodynamically unstable in the presence of any positive charge. You must switch to an Orthogonal Protection Strategy .

Q: I cannot change the acid. What now? A: You must change the protecting group earlier in the synthesis.

  • Fmoc (Fluorenylmethyloxycarbonyl): Removed with Piperidine (Base). Cyclobutanes are generally stable to base.

  • Alloc (Allyloxycarbonyl): Removed with Pd(PPh

    
    )
    
    
    
    . Neutral conditions.
  • Teoc (2-(Trimethylsilyl)ethoxycarbonyl): Removed with TBAF (Fluoride).

Frequently Asked Questions (FAQ)

Q: Why does adding water sometimes help? A: Counter-intuitively, adding a small amount of water (or using 85% H


PO

) can prevent rearrangement. In anhydrous TFA, the lifetime of the carbocation is longer because there is no good nucleophile to trap it. Water acts as a potent nucleophile, trapping the cation (to form the alcohol) faster than the ring can rearrange. However, this only works if the "trapped" product is desired or if the cation is on the leaving group (t-butyl) and not the scaffold.

Q: Can I use scavengers to stop the ring opening? A: Generally, no . Scavengers (thioanisole, anisole) trap external electrophiles (like the t-butyl cation released from Boc). They cannot trap an internal cation on your scaffold faster than the intramolecular bond migration (ring expansion) occurs. The rearrangement is unimolecular and extremely fast (


).

Q: Is the ring opening reversible? A: No. The relief of strain energy (~26 kcal/mol) makes the ring opening to a linear or larger cyclic system effectively irreversible. Once opened, the material is lost.

References

  • Selective Deprotection of Boc Groups: Title: Selective cleavage of N-Boc protecting groups in the presence of N-Fmoc groups. Source:Organic Chemistry Portal / Synlett Link:[Link]

  • Cyclobutane Strain & Reactivity: Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Source:Chemical Reviews (ACS Publications) Link:[Link]

  • Lewis Acid Deprotection Strategies: Title: Lewis Acid-Catalyzed Deprotection of Boc Derivatives.[3] Source:Journal of Organic Chemistry Link:[Link]

  • Mechanistic Insight on Ring Opening: Title: Ring opening of cyclobutane in 1,3-dimethyl-5-methylenebarbituric acid dimer.[4] Source:Zeitschrift für Naturforschung B Link:[Link]

Sources

Technical Support Center: Reductive Amination of Hindered Cyclobutanones

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: RA-CB-001 Subject: Yield Optimization & Troubleshooting for Sterically Congested Cyclobutanones

Diagnostic Overview: The "Strain vs. Sterics" Conflict

Welcome to the technical support module for hindered cyclobutanones. If you are experiencing low yields, you are likely battling two opposing forces:

  • Steric Congestion (The Blockade): Cyclobutanones with substituents at the

    
    -positions (2,2- or 4,4-) or bulky groups at the 
    
    
    
    -position (3,3-disubstituted) create significant steric hindrance. This prevents the nucleophilic attack of the amine required to form the hemiaminal intermediate.
  • Ring Strain (The Trap): The cyclobutane ring possesses ~26 kcal/mol of strain energy. Harsh conditions intended to overcome steric hindrance (high heat, strong Lewis acids) often trigger ring-opening or ring-expansion side reactions.

The Goal: Drive the equilibrium toward the imine/enamine under mild conditions that preserve the ring integrity.

Troubleshooting Guide (Q&A Format)
Issue A: "I see mostly starting ketone and alcohol byproduct, but very little amine."

Diagnosis: Direct Reduction Competition. The formation of the imine (C=N) is the rate-determining step and is unfavorable due to sterics.[1] If the reductant is present before the imine forms, it will reduce the more accessible ketone (C=O) to a cyclobutanol.

  • Q: How do I stop the ketone from reducing?

    • A: Switch to a Sequential Protocol . Do not use "one-pot" mix-and-stir methods with NaBH3CN for hindered substrates. You must pre-form the imine.

    • A: Use Titanium(IV) Isopropoxide [Ti(OiPr)4] .[2] It serves a dual purpose: it acts as a mild Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium to the imine.

    • A: Switch reductants. Sodium Triacetoxyborohydride (STAB) is less reactive toward ketones than imines, offering better chemoselectivity than NaBH3CN or NaBH4.

Issue B: "The reaction stalls even with excess amine."

Diagnosis: Equilibrium Stagnation. For 3,3-disubstituted cyclobutanones, the "pucker" of the ring places substituents in a pseudo-equatorial/axial conformation that blocks the trajectory of the incoming amine.

  • Q: How do I force the imine formation?

    • A: Dehydration is key. Standard molecular sieves (4Å) are often insufficient for kinetically dead substrates. Use chemical dehydration.

    • Protocol Fix: Use the Ti(OiPr)4 method (detailed below). The titanium complex coordinates to the oxygen, increasing electrophilicity, while irreversibly trapping the water produced as titanium oxides.

Issue C: "I am seeing linear byproducts or ring expansion."

Diagnosis: Acid-Catalyzed Ring Opening. Cyclobutanones are prone to acid-catalyzed ring expansion (e.g., to cyclopentanones) or ring opening if a nucleophile attacks the ring carbons.

  • Q: Is my acid catalyst too strong?

    • A: Likely.[3] Avoid strong protic acids (HCl, H2SO4) or aggressive Lewis acids (BF3·OEt2).

    • A: Maintain a pH of 4–5 using Acetic Acid if using NaBH3CN. If using STAB, no external acid is usually required as the reagent itself provides a buffered environment.

The Gold Standard Protocol: Titanium-Mediated Reductive Amination

This protocol is designed specifically for sterically hindered ketones where standard methods fail. It relies on the formation of a titanium-amine complex.

Reagents:

  • Hindered Cyclobutanone (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (1.25 – 1.5 equiv)

  • Sodium Borohydride (NaBH4) (1.0 equiv) Note: NaBH4 is safe here because the ketone is pre-complexed.

  • Ethanol (Absolute) or THF.

Step-by-Step Workflow:

  • Complexation (The Critical Step): In a dry flask under Argon, mix the Cyclobutanone and Amine (neat or in minimal dry THF). Add Ti(OiPr)4 dropwise. Technical Note: The solution often turns yellow/orange. Stir at Ambient Temperature for 6–12 hours. Do not rush this. The steric bulk requires time for the amine to penetrate the titanium-carbonyl complex.

  • Reduction: Dilute the mixture with absolute Ethanol (approx. 0.5 M concentration).[2] Add NaBH4 carefully in portions. Caution: Exothermic. Gas evolution (H2) will occur. Stir for 2–4 hours.

  • The "Emulsion" Quench (Crucial for Yield): Titanium reactions create sticky emulsions upon aqueous workup that trap the product.

    • Method A (Small Scale): Add 1N NaOH to precipitate white titanium oxide solids. Filter through Celite.

    • Method B (Large Scale): Quench with saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) . Stir vigorously for 2+ hours until two clear layers form. This solubilizes the titanium.

Decision Matrix: Reductant Selection
ReductantSelectivity (Imine vs Ketone)Steric ToleranceToxicityBest Use Case
NaBH(OAc)3 (STAB)HighModerateLowGeneral hindered substrates; One-pot procedures.
Ti(OiPr)4 + NaBH4 Very High (via complex)Excellent LowSeverely hindered cyclobutanones.
NaBH3CN ModerateHighHigh (Cyanide) Only if STAB fails; requires pH monitoring.
NaBH4 (Alone)LowLowLowUnhindered ketones only. Avoid for this application.
Mechanistic Visualization

The following diagram illustrates the divergence between the successful Titanium-mediated pathway and the failure modes (Direct Reduction/Ring Opening).

ReductiveAmination cluster_0 The Titanium Advantage Ketone Hindered Cyclobutanone (Substrate) DirectRed Direct Reduction (FAILURE) Ketone->DirectRed Strong Reductant (NaBH4) TiComplex Ti-Hemiaminal Complex Ketone->TiComplex Ti(OiPr)4 (Lewis Acid + Drying) Amine Amine (Nucleophile) Amine->TiComplex Alcohol Cyclobutanol (Byproduct) DirectRed->Alcohol Imine Imine / Iminium Intermediate TiComplex->Imine -TiO2 (Irreversible) RingOpen Ring Opening (Strain Release) Imine->RingOpen Strong Acid (pH < 3) Product Hindered Amine (Target) Imine->Product Hydride Transfer (NaBH4/STAB)

Caption: Workflow comparing the Titanium-mediated pathway (Yellow/Green) against common failure modes (Red) like direct reduction and acid-catalyzed ring opening.

References
  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of Organic Chemistry, 60(15), 4928–4929. Link

  • Abdel-Magid, A. F., et al. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link

  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Barney, J. D., et al. (2011). Strained Rings in Organic Synthesis: Cyclobutanones. Chemical Reviews, 111(10), 5866–5869. Link

Sources

solubility issues of trimethylcyclobutane derivatives in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center.

As a Senior Application Scientist, I frequently consult with drug development professionals who are incorporating trimethylcyclobutane (TMCB) derivatives into their pipelines. The cyclobutane ring is a highly validated bioisostere for planar aromatic rings; its rigid, puckered conformation (~30° dihedral angle) increases the fraction of sp3-hybridized carbons (Fsp3), which historically correlates with higher clinical success rates and improved metabolic stability[1][2].

However, there is a common trap in early-stage lead optimization: while an unsubstituted cyclobutane often improves aqueous solubility by disrupting the flat crystal lattice energy of aromatic systems[3], the addition of three methyl groups (as seen in TMCB scaffolds) drastically increases the hydrophobic surface area and LogP. This creates severe solvation penalties in aqueous environments[4].

This guide is designed to help you diagnose, troubleshoot, and overcome the specific solubility bottlenecks associated with highly lipophilic TMCB derivatives.

Part 1: The Physicochemical Reality of TMCB Scaffolds

Before troubleshooting, we must understand the baseline data. The table below summarizes how transitioning from a planar aromatic ring to a cyclobutane improves properties, and how the subsequent addition of a trimethyl moiety (TMCB) introduces new solubility challenges that require formulation interventions.

Table 1: Comparative Physicochemical Impact of Ring Scaffolds

Scaffold TypeFsp3 CharacterCalculated LogP (cLogP)Aqueous Solubility (µg/mL)Metabolic Stability (T½ min)Primary Challenge
Planar Aromatic Low4.5< 0.1LowOxidative metabolism, poor solubility[1].
Cyclobutane High2.6104> 80Synthetic complexity, stereocontrol[1][5].
Trimethylcyclobutane Very High> 4.5< 1.0 Very HighExtreme lipophilicity, solvent shock in buffers.

Data synthesized from comparative benchmarking of cyclobutane bioisosteres against aromatic baselines[1].

Part 2: Diagnostic Workflows & Self-Validating Protocols

When a TMCB derivative crashes out of solution, you must first determine if you are dealing with a kinetic solubility issue (precipitation due to solvent shock) or a thermodynamic solubility issue (the absolute saturation limit of the compound).

Protocol 1: Self-Validating Kinetic Solubility Profiling

Causality Focus: We use a DMSO-spike method to mimic early drug discovery screening conditions[1]. To make this a self-validating system, we utilize both LC-MS (for quantification) and Nephelometry (to detect colloidal scattering). LC-MS alone cannot differentiate between a true solution and a nano-suspension; adding light scattering ensures you aren't advancing a false positive.

  • Stock Preparation: Prepare a 10 mM stock solution of the TMCB test compound in 100% anhydrous DMSO.

  • Serial Dilution: Perform a serial dilution of the stock in a 96-well plate using 100% DMSO.

  • Aqueous Spiking: Transfer 2 µL of each dilution into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1%[1].

  • Equilibration: Seal and incubate the plate at 37°C for 24 hours on a plate shaker (300 rpm) to allow nucleation and precipitation of supersaturated states.

  • Filtration: Pass the mixture through a 0.22 µm PVDF filter plate to remove solid precipitates.

  • Validation & Quantification: Read the filtrate via Nephelometry (turbidity check). If clear, proceed to quantify the dissolved compound via LC-MS/UV against a standard curve.

KineticSolubility A 1. Prepare 10 mM DMSO Stock B 2. Serial Dilution in 100% DMSO A->B C 3. Spike into PBS pH 7.4 (Final DMSO ≤ 1%) B->C D 4. Equilibrate 24h @ 37°C C->D E 5. Filter (0.22 µm) & Nephelometry Check D->E F 6. LC-MS/UV Quantification E->F

Caption: Workflow for assessing the kinetic aqueous solubility of lipophilic TMCB derivatives.

Part 3: Troubleshooting Guide & FAQs

Issue 1: "My TMCB-derivative crashes out immediately upon dilution in biological assay buffers."

Q: Why does my compound form a cloudy suspension the moment I add it to PBS, even at low concentrations? A: This is a classic case of "solvent shock." TMCB derivatives are highly lipophilic due to the three methyl groups. When transitioning from a highly solvating environment (DMSO) to a highly polar environment (water), the hydrophobic effect drives the rapid self-association of the lipophilic cyclobutane faces, leading to rapid nucleation and precipitation. The Fix: Do not rely on DMSO alone. Implement a co-solvent system or a non-ionic surfactant. Adding 0.01% to 0.1% Tween-20 or Pluronic F-68 to your aqueous buffer before adding the DMSO stock lowers the surface tension and stabilizes the compound in micellar structures, preventing rapid macroscopic precipitation[6][7].

Issue 2: "I need >1 mg/mL solubility for oral gavage in mice, but my TMCB lead maxes out at 5 µg/mL."

Q: How can I formulate a highly lipophilic TMCB compound for in vivo efficacy studies without altering its chemical structure? A: You must bypass the thermodynamic solubility limit using advanced formulation strategies. The rigid 3D structure of cyclobutane makes it an excellent candidate for Cyclodextrin Complexation or Lipid-Based Formulations (LBF) [6].

  • Why Cyclodextrins Work Here: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has a lipophilic inner cavity and a hydrophilic exterior. The puckered, compact nature of the TMCB ring allows it to dock neatly into the cyclodextrin cavity via non-covalent interactions, shielding the hydrophobic methyl groups from water and increasing apparent solubility by orders of magnitude[6][8].

FormulationDecision Start Evaluate TMCB Physicochemical Profile LogP LogP > 4.0? (High Lipophilicity) Start->LogP Melt Melting Point > 150°C? (High Lattice Energy) Start->Melt LBF Lipid-Based Formulation (SEDDS/SMEDDS) LogP->LBF Yes CD Cyclodextrin Complexation (e.g., HP-β-CD) LogP->CD Moderate Melt->CD No ASD Amorphous Solid Dispersion (Polymer Matrix) Melt->ASD Yes

Caption: Decision matrix for selecting a formulation strategy based on TMCB compound properties.

Protocol 2: Step-by-Step HP-β-CD Complexation
  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or saline.

  • Deprotonation/Ionization (If applicable): If your TMCB derivative has an ionizable group (e.g., a carboxylic acid), adjust the pH of the cyclodextrin solution to ensure the compound is in its ionized state, which synergizes with complexation[8].

  • Mixing: Add the TMCB compound in excess (beyond its saturation limit) to the cyclodextrin solution.

  • Agitation: Stir continuously at room temperature for 48–72 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Clarification: Centrifuge at 10,000 x g for 15 minutes and filter the supernatant through a 0.22 µm filter to remove uncomplexed drug.

Issue 3: "Does the stereochemistry of the trimethylcyclobutane ring affect its water solubility?"

Q: I have isolated the cis and trans isomers of my TMCB derivative. Will they have different solubility profiles? A: Yes, absolutely. Stereochemistry impacts the molecular symmetry and, consequently, the crystal lattice energy. Isomers that pack more efficiently into a crystal lattice will have a higher melting point and lower aqueous solubility. The trans isomers of heavily substituted cyclobutanes often exhibit different dipole moments and lattice energies compared to their cis counterparts, leading to distinct thermodynamic solubility limits[5][9]. Always profile the solubility of separated diastereomers individually.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics. MDPI. Available at:[Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia. Available at: [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Hilaris Publisher. Available at:[Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Cyclobutane Amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reaction temperature in cyclobutane amine coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing molecules containing the valuable cyclobutane motif. The inherent ring strain of cyclobutanes presents unique challenges and opportunities in synthetic chemistry, making precise temperature control a critical parameter for success.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to achieve optimal yields, selectivity, and purity in your coupling reactions.

Troubleshooting Guide

This section addresses common problems encountered during the optimization of reaction temperature for cyclobutane amine coupling, offering potential causes and actionable solutions.

Issue 1: Low to No Product Formation

You've set up your cyclobutane amine coupling reaction, but upon analysis, you observe minimal or no desired product. What could be the issue?

Potential Causes & Solutions:

  • Insufficient Thermal Energy: Amide coupling reactions, a common method for cyclobutane amine coupling, often require a certain activation energy to proceed at a reasonable rate.[3] If the reaction temperature is too low, the molecules may lack the necessary kinetic energy to overcome this barrier.

    • Solution: Incrementally increase the reaction temperature. A good starting point for many coupling reactions is room temperature, but for less reactive partners, gentle heating to 40-60 °C can significantly improve yields.[3] It has been reported that increasing the temperature can dramatically accelerate some coupling reactions.[4] For instance, a high yield was achieved when a coupling reaction was carried out at 40 °C for 6 hours.[4]

  • Catalyst Inactivity at Low Temperatures: If you are employing a metal-catalyzed coupling, the catalyst may have a specific temperature range for optimal activity. Below this range, the catalytic cycle may be sluggish or completely stalled.

    • Solution: Consult the literature for the recommended temperature range for your specific catalyst system. If that information is unavailable, perform a temperature screen in small increments (e.g., 10 °C) to identify the optimal range.

  • Poor Solubility of Reactants: At lower temperatures, one or more of your starting materials (the cyclobutane derivative, the amine, or the coupling reagents) may have limited solubility in the chosen solvent, effectively lowering their concentration in the solution and hindering the reaction.

    • Solution: First, ensure you are using an appropriate solvent. If solubility remains an issue, a moderate increase in temperature can enhance the solubility of your reactants. Alternatively, consider a different solvent system in which all components are fully soluble at the desired reaction temperature.

Issue 2: Formation of Significant Side Products

Your reaction is proceeding, but you're observing a complex mixture of products, with your desired amide being a minor component.

Potential Causes & Solutions:

  • Ring-Opening of the Cyclobutane Moiety: The cyclobutane ring is strained and can be susceptible to ring-opening under harsh conditions, including high temperatures.[1][5] This can lead to a variety of linear byproducts. The thermal decomposition of cyclobutane to ethylene is a classic example of a unimolecular ring-opening reaction that is highly dependent on temperature.[6]

    • Solution: This is a clear indication that your reaction temperature is too high. Systematically lower the temperature in 10-20 °C intervals and monitor the reaction progress. The goal is to find a temperature that is high enough to promote the desired coupling reaction but low enough to minimize ring-opening. Running reactions at lower temperatures may favor the formation of the thermodynamically more stable product.[7]

  • Decomposition of Coupling Reagents or Activated Intermediates: Many common amide coupling reagents form activated intermediates that can be thermally labile.[3] Excessive heat can lead to their decomposition into undesired side products.

    • Solution: Refer to the supplier's information for the thermal stability of your coupling reagents. If this information is not available, consider that many standard coupling reactions are successfully run at or slightly above room temperature.[3][8][9] If you suspect decomposition, lower the reaction temperature.

  • Side Reactions of the Amine: At elevated temperatures, amines can participate in undesired side reactions, such as self-condensation or reaction with the solvent.

    • Solution: Lowering the reaction temperature is the primary solution. Additionally, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the amine at higher temperatures.

Issue 3: Poor Diastereoselectivity

For chiral cyclobutane derivatives, you are obtaining a mixture of diastereomers instead of the desired single isomer.

Potential Causes & Solutions:

  • High Reaction Temperature Eroding Selectivity: Higher temperatures can provide enough energy to overcome the activation barriers for the formation of multiple diastereomers, leading to a loss of selectivity.

    • Solution: Lowering the reaction temperature is often a key strategy to improve diastereoselectivity.[7] By reducing the available thermal energy, the reaction is more likely to proceed through the lowest energy transition state, favoring the formation of the thermodynamically more stable diastereomer.[7]

  • Epimerization at a Stereocenter: If there is an acidic proton adjacent to a stereocenter on your cyclobutane ring, the reaction conditions (particularly with the use of a base) and elevated temperatures could lead to epimerization.

    • Solution: Carefully consider the pKa of the protons on your cyclobutane derivative. If epimerization is a concern, a lower reaction temperature and the use of a non-nucleophilic, sterically hindered base may be beneficial. In some cases, changing the solvent can also influence the degree of epimerization.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing a cyclobutane amine coupling reaction?

A1: A good starting point for most amide coupling reactions is ambient temperature (20-25 °C). Many successful couplings are reported at room temperature.[8][9] From there, you can adjust the temperature up or down based on the reaction's progress and the formation of any byproducts.

Q2: How does the choice of coupling reagent influence the optimal reaction temperature?

A2: Different coupling reagents have varying levels of reactivity and thermal stability. For example, highly reactive reagents might allow for lower reaction temperatures, while less reactive ones may require heating to achieve a reasonable reaction rate. Always consult the literature or technical data sheets for your specific coupling reagent. Some common amide coupling reagents include HBTU and EDC-HCl.[9][11]

Q3: Can the solvent choice affect the optimal reaction temperature?

A3: Absolutely. The solvent's boiling point will set the upper limit for your reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence the reaction rate and selectivity, which may, in turn, affect the optimal temperature.[7] It is important to choose a solvent that fully dissolves all reactants and is inert under the reaction conditions.

Q4: How can I monitor the progress of my reaction to determine the optimal temperature?

A4: Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring reaction progress.[7] By taking small aliquots from the reaction mixture at different time points and temperatures, you can determine the rate of product formation and the emergence of any side products. More advanced techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for real-time reaction monitoring.[12]

Q5: Are there any general trends for the stability of the cyclobutane ring with respect to temperature?

A5: Yes. Due to its inherent ring strain, cyclobutane is less stable than larger cycloalkanes like cyclopentane and cyclohexane.[1][2] While generally stable at room temperature, it can undergo ring-opening reactions at elevated temperatures.[5] The exact temperature at which this becomes significant depends on the substitution pattern of the cyclobutane ring.

Experimental Protocols & Data

Protocol 1: General Procedure for Amide Coupling of a Cyclobutane Carboxylic Acid

This protocol provides a general starting point for the amide coupling of a cyclobutane carboxylic acid with a primary amine using EDC and HOBt as coupling agents.

Materials:

  • Cyclobutane carboxylic acid derivative (1.0 equiv)

  • Primary amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (0.1-1.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the cyclobutane carboxylic acid in the chosen anhydrous solvent, add the primary amine.

  • Add HOBt to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Temperature Effects on a Hypothetical Cyclobutane Amine Coupling
EntryTemperature (°C)Time (h)Conversion (%)Desired Product Yield (%)Ring-Opened Byproduct (%)
10241512<1
225 (Room Temp)1875702
340695885
4604>997520
5802>995045

This data is illustrative and serves to demonstrate the general trends that may be observed during temperature optimization.

Visualizations

Workflow for Temperature Optimization

Temperature_Optimization_Workflow start Start: Cyclobutane Amine Coupling Reaction Setup initial_temp Set Initial Reaction Temperature (e.g., Room Temperature) start->initial_temp monitor Monitor Reaction Progress (TLC, LC-MS, etc.) initial_temp->monitor is_complete Reaction Complete? monitor->is_complete low_conversion Low Conversion? is_complete->low_conversion No analyze Analyze Yield and Purity is_complete->analyze Yes side_products Significant Side Products? low_conversion->side_products No increase_temp Increase Temperature (e.g., in 10-20°C increments) low_conversion->increase_temp Yes decrease_temp Decrease Temperature (e.g., in 10-20°C increments) side_products->decrease_temp Yes side_products->analyze No increase_temp->monitor decrease_temp->monitor optimal_temp Optimal Temperature Identified analyze->optimal_temp

Caption: A decision-making workflow for optimizing reaction temperature.

Energy Profile of Desired Reaction vs. Side Reaction

Energy_Profile cluster_0 Reaction Coordinate cluster_1 Gibbs Free Energy (G) A Reactants TS1 TS (Desired) A->TS1 ΔG‡ (Desired) TS2 TS (Side Rxn) A->TS2 ΔG‡ (Side Rxn) P Product TS1->P SP Side Product TS2->SP E_high E_high E_low E_low E_high->E_low

Caption: Illustrative energy profile of a desired reaction versus a side reaction with a higher activation energy.

References

  • Van Der Kolk, M. R.; Janssen, M. A. C. H.; Rutjes, F. P. J. T.; Blanco‐Ania, D. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem2022 , 17 (9), e202200020. [Link]

  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • ScholarWorks. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. [Link]

  • ResearchGate. Optimization of the temperature for the coupling reaction a. [Link]

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. [Link]

  • Filo. Discuss the stability and reaction of cyclobutane. [Link]

  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]

  • UVicSpace. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

Sources

Validation & Comparative

logP comparison of N,3,3-trimethylcyclobutan-1-amine vs isopropylamine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: Lipophilicity & Physicochemical Profiling of N,3,3-trimethylcyclobutan-1-amine vs. Isopropylamine

Executive Summary

This guide provides a comparative analysis of Isopropylamine (a standard aliphatic fragment) and N,3,3-trimethylcyclobutan-1-amine (a conformationally restricted, lipophilic bioisostere).

  • The Bottom Line: While isopropylamine is a common, low-molecular-weight building block (logP ~0.26), the N,3,3-trimethylcyclobutan-1-amine scaffold serves as a "lipophilic spacer" (Predicted logP ~1.6–1.9).

  • Strategic Utility: The cyclobutane derivative is engineered to increase lipophilicity and metabolic stability (via the gem-dimethyl "metabolic block") without the rotatable bond penalty associated with acyclic C7 chains. It is ideal for optimizing Blood-Brain Barrier (BBB) penetration where isopropylamine fragments are too polar.

  • Experimental Focus: This guide details the Shake Flask Method coupled with HPLC-UV/MS for precise logP determination, required due to the lack of widespread literature data for the specific cyclobutane derivative.

Molecular Architecture & Theoretical Basis

The transition from an isopropyl group to a substituted cyclobutane is a classic medicinal chemistry strategy known as Bioisosteric Replacement .

FeatureIsopropylamine N,3,3-trimethylcyclobutan-1-amine
Structure Acyclic, flexible C3 chain.Cyclic, rigid C4 ring with gem-dimethyl & N-methyl.
Formula C3H9NC7H15N
Role in Design Solubilizing group; H-bond donor.Lipophilic core; Conformational lock.
Key Attribute High Rotational Freedom.Defined Vector: The ring fixes the N-vector.
The "Gem-Dimethyl" & "Magic Methyl" Effect

The N,3,3-trimethyl substitution pattern is not arbitrary.

  • 3,3-Dimethyl (Geminal): Blocks metabolic oxidation at the typically labile 3-position of the ring. It adds significant lipophilic bulk (+ logP).

  • N-Methyl: Converts the primary amine to a secondary amine, reducing the Hydrogen Bond Donor (HBD) count from 2 to 1. This is critical for improving membrane permeability (e.g., BBB penetration).

Physicochemical Profile: The Data

The following data contrasts the standard experimental values of Isopropylamine with the calculated/predicted consensus for the Cyclobutane derivative.

Table 1: Comparative Physicochemical Properties

PropertyIsopropylamine [1][2]N,3,3-trimethylcyclobutan-1-amine [3]*Impact on Drug Design
Molecular Weight 59.11 g/mol 127.23 g/mol Cyclobutane adds bulk but stays <200 Da (Fragment Rule of 3).
LogP (Lipophilicity) 0.26 (Exp) 1.6 – 1.9 (Pred) Major Shift: ~1.5 log unit increase drives permeability.
pKa (Basic) 10.6~10.2 – 10.8Both are highly basic; exist as cations at pH 7.4.
LogD (pH 7.4) -2.8 (approx)-1.2 (approx)Distribution at physiological pH is still low due to ionization.
TPSA 26.0 Ų12.0 ŲN-methylation reduces polar surface area (Better permeability).
Rotatable Bonds 11 (N-Me bond)Ring constraints reduce entropy penalty upon binding.

*Note: Values for the cyclobutane derivative are consensus predictions based on fragment contribution methods (ClogP) and structural analogs (e.g., N,N,3-trimethylbutan-1-amine).

Decision Logic: When to Switch?

Use the following decision tree to determine if the synthetic effort to install the cyclobutane scaffold is justified.

DecisionTree Start Lead Compound Analysis Q1 Is the Isopropylamine fragment causing metabolic instability? Start->Q1 Q2 Is LogP too low (< 1.0)? Poor Permeability? Q1->Q2 No Action2 Switch to N,3,3-trimethylcyclobutan-1-amine Q1->Action2 Yes (Oxidation prone) Action1 Keep Isopropylamine Q2->Action1 No (LogP is fine) Q2->Action2 Yes Reason1 Gem-dimethyl blocks metabolism LogP increases by ~1.5 Action2->Reason1

Figure 1: Strategic decision tree for bioisosteric replacement of isopropylamine.

Experimental Protocol: Determination of LogP

Since exact experimental data for N,3,3-trimethylcyclobutan-1-amine is rare in public databases, you must validate the calculated values experimentally. The Miniaturized Shake-Flask Method is the gold standard for this lipophilicity range (LogP 0–3).

Objective

Determine the partition coefficient (


) between 1-octanol and water (neutral species).
Note: Since these are amines (pKa ~10), the experiment must be run at high pH (pH > 12) to measure LogP, or at pH 7.4 to measure LogD.
Materials
  • Phases: 1-Octanol (HPLC Grade), 0.1 M NaOH (for LogP) or PBS Buffer pH 7.4 (for LogD).

  • Analytes: Isopropylamine (Control), N,3,3-trimethylcyclobutan-1-amine (Test).

  • Detection: LC-MS/MS (Preferred due to lack of chromophores in aliphatic amines) or GC-FID.

Workflow Diagram

ShakeFlaskProtocol Step1 1. Presaturation Mix Octanol & Buffer (24h equilibration) Step2 2. Stock Prep Dissolve Amine in Presaturated Octanol Step1->Step2 Step3 3. Partitioning Mix 1:1 Phase Ratio Shake 1h @ 25°C Step2->Step3 Step4 4. Separation Centrifuge (3000 rpm, 10 min) Step3->Step4 Step5 5. Analysis Quantify both phases (LC-MS or GC) Step4->Step5

Figure 2: Standardized Shake-Flask Protocol for Lipophilicity Determination.

Step-by-Step Methodology
  • Phase Presaturation (Critical):

    • Mix 1-octanol and 0.1 M NaOH (for LogP) in a separation funnel. Shake vigorously for 5 minutes and let stand for 24 hours. Separate the phases. Why: Prevents volume changes during the actual experiment.

  • Stock Preparation:

    • Prepare a 10 mM stock of N,3,3-trimethylcyclobutan-1-amine in the presaturated octanol phase.

  • Equilibration:

    • In a glass vial, combine 1 mL of the Stock (Octanol) with 1 mL of presaturated 0.1 M NaOH.

    • Vortex for 1 minute, then shake on an orbital shaker for 1 hour at 25°C.

  • Phase Separation:

    • Centrifuge at 3000 rpm for 10 minutes to break any emulsion.

  • Quantification:

    • Carefully sample the top (octanol) and bottom (aqueous) layers.

    • Derivatization (Optional but Recommended): Aliphatic amines absorb poorly in UV. If using HPLC-UV, derivatize with benzoyl chloride. If using LC-MS, inject directly (monitor [M+H]+).

  • Calculation:

    
    
    

Implications for Drug Development

Blood-Brain Barrier (BBB) Penetration
  • Isopropylamine: High polarity and H-bond donor count (2) often restrict CNS entry unless active transport is involved.

  • Cyclobutane Analog: The increase in LogP to ~1.8 and reduction of H-bond donors to 1 (via N-methylation) places this scaffold in the "sweet spot" for passive diffusion across the BBB (Ideal LogP range: 2.0–3.5).

Metabolic Stability
  • Risk: Isopropyl groups are susceptible to CYP450-mediated hydroxylation at the tertiary carbon (methine).

  • Solution: The 3,3-dimethyl substitution on the cyclobutane ring sterically hinders the ring carbons, and the quaternary center prevents direct oxidation at that site.

References

  • PubChem. Isopropylamine (CID 6363) - Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

  • Hansch, C., et al.Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (Source of experimental LogP 0.26).
  • Protocols.io. LogP / LogD shake-flask method. Available at: [Link]

  • Beilstein J. Org. Chem. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. 2020.[1] Available at: [Link]

Sources

Publish Comparison Guide: Metabolic Clearance Rates of Cyclobutane vs. Cyclopropane Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, small cycloalkyl rings are critical bioisosteres used to modulate lipophilicity (


), enforce conformational restriction, and block metabolic "soft spots." While cyclopropane and cyclobutane are often grouped together as "strained rings," their metabolic fates are distinct.

The Core Distinction:

  • Cyclopropane is a "Chemical Chameleon." Its high strain (~27.5 kcal/mol) and significant

    
    -character (banana bonds) make it resistant to direct hydrogen atom abstraction (HAT) but highly susceptible to radical-mediated ring opening . This often leads to Mechanism-Based Inhibition (MBI) of CYP450 enzymes or the formation of reactive covalent adducts.
    
  • Cyclobutane is a "Steric Shield." With slightly lower strain (~26.3 kcal/mol) and more alkane-like C-C bonds, it is generally chemically inert to ring opening under physiological conditions. Its primary clearance pathway is regioselective hydroxylation on the ring, often yielding stable, excretable metabolites rather than toxic adducts.

This guide provides a technical comparison of their metabolic clearance profiles, supported by experimental data and validated protocols.

Physicochemical & Structural Basis of Metabolism

The metabolic divergence between these two rings stems from their electronic structure and bond dissociation energies (BDE).

FeatureCyclopropaneCyclobutaneImpact on CYP450 Interaction
Ring Strain ~27.5 kcal/mol~26.3 kcal/molBoth provide rigid scaffolds, but cyclopropane's strain drives rapid ring opening upon radical formation.
C-C Bond Character

(Banana bonds)

(Puckered alkane)
Cyclopropane has

-character, allowing it to stabilize adjacent cations/radicals but also react with electrophiles.
C-H Bond Strength ~106 kcal/mol (Strong)~96-98 kcal/mol (Moderate)Cyclopropane C-H bonds are harder to oxidize directly. Cyclobutane C-H bonds are comparable to secondary alkyls, making them viable sites for hydroxylation.
Conformation Planar (Rigid)Puckered (Butterfly)Cyclobutane's puckering allows distinct cis/trans hydroxylation isomers; cyclopropane is too rigid.
Mechanism of Clearance Divergence
  • Cyclopropane (The Radical Clock): When a CYP450 enzyme (Compound I) abstracts a hydrogen atom adjacent to a cyclopropyl ring (e.g.,

    
    -carbon), the resulting radical is kinetically unstable. It acts as a "radical clock," undergoing ring scission (
    
    
    
    ) faster than the oxygen rebound step (
    
    
    is typical, but steric bulk can slow this). This leads to reactive enones or aldehydes.
  • Cyclobutane (The Stable Scaffold): Hydrogen abstraction generates a cyclobutyl radical. Due to the higher activation energy required to break the cyclobutane ring compared to cyclopropane, the radical lifetime is sufficient for Oxygen Rebound to occur, resulting in a stable alcohol metabolite.

Comparative Case Studies & Data

Case Study A: Fentanyl Analogs (N-Dealkylation vs. Ring Oxidation)

A direct comparison of metabolic stability in human hepatocytes reveals how ring size shifts the clearance mechanism.

Data Source: Watanabe et al. (2017) / ISO 17025 Forensic Data

CompoundStructurePrimary Clearance Pathway% Normetabolite (N-Dealkylation)% Ring Hydroxylation
Cyclopropyl-fentanyl 3-membered ringN-Dealkylation82% < 5% (Intact ring)
Cyclobutyl-fentanyl 4-membered ringMixed50-60% ~15% (Stable -OH)
Cyclopentyl-fentanyl 5-membered ringRing Oxidation< 30%> 60%

Insight: The cyclopropyl ring is resistant to direct oxidation (due to high C-H BDE) but promotes N-dealkylation. The cyclobutyl ring allows for direct hydroxylation, diverting flux away from N-dealkylation.

Case Study B: Reactive Metabolite Formation (MBI)
  • Cyclopropylamine (e.g., Trovafloxacin, Nevirapine):

    • Risk:[1] High.

    • Mechanism:[1][2][3][4] CYP-mediated oxidation of the nitrogen

      
       radical formation 
      
      
      
      ring opening
      
      
      covalent binding to CYP heme or protein residues.
    • Outcome: Hepatotoxicity or time-dependent inhibition (TDI).[5]

  • Cyclobutylamine:

    • Risk:[1] Low.

    • Mechanism:[1][2][3][4] Oxidation typically yields stable aminocyclobutanols or lactams.

    • Outcome: Renal clearance of polar metabolite.

Visualizing the Metabolic Pathways

The following diagram contrasts the "Safe" vs. "Liability" pathways for both rings.

MetabolicPathways Substrate_CP Cyclopropyl Drug CYP_CompoundI CYP450 (Compound I) Substrate_CP->CYP_CompoundI Substrate_CB Cyclobutyl Drug Substrate_CB->CYP_CompoundI Radical_CP Cyclopropyl-Carbinyl Radical CYP_CompoundI->Radical_CP H-Abstraction Radical_CB Cyclobutyl Radical CYP_CompoundI->Radical_CB H-Abstraction RingOpen Ring Scission (Radical Clock) Radical_CP->RingOpen Fast (k > 10^8 s^-1) OxygenRebound Oxygen Rebound (Hydroxylation) Radical_CP->OxygenRebound Slow (Steric dependent) Radical_CB->RingOpen Very Slow Radical_CB->OxygenRebound Fast (Major Path) ReactiveMet Reactive Enone/Aldehyde (Covalent Adducts) RingOpen->ReactiveMet Toxicity / MBI StableMet Stable Alcohol (Excretion) OxygenRebound->StableMet Clearance

Figure 1: Divergent metabolic fates. Cyclopropyl moieties are prone to ring scission (red path), while cyclobutyl moieties favor stable hydroxylation (green path).

Experimental Protocols

To validate the safety of a cyclopropane vs. cyclobutane lead, you must run a Reactive Metabolite Trapping Assay alongside standard clearance.

Protocol A: Intrinsic Clearance ( ) with GSH Trapping

This protocol detects both the rate of clearance and the formation of reactive ring-opened species.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System.

  • Trapping Agent: Glutathione (GSH) (labeled e.g.,

    
    -GSH or Dansyl-GSH for sensitivity).
    
  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Incubation:

    • Prepare reaction mix: 1

      
      M Test Compound + 1 mg/mL HLM + 5 mM GSH in Phosphate Buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 mins.

    • Initiate with NADPH (1 mM final).

  • Time Points:

    • Aliquot at 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis (LC-MS/MS):

    • Channel 1 (Clearance): Monitor parent depletion to calculate

      
       and 
      
      
      
      .
    • Channel 2 (Trapping): Perform Neutral Loss scan (loss of 129 Da for GSH) or Precursor Ion scan (m/z 272 for GSH fragment negative mode).

    • Search Criteria: Look for Parent + 305 Da (GSH adduct).

      • Cyclopropane hit: Mass shift corresponding to Ring Opening (+2H) + GSH.

      • Cyclobutane hit: Mass shift corresponding to Hydroxylation (+16) or stable ketone (-2 + 16).

Protocol B: Differentiating Ring Opening vs. Hydroxylation

If a metabolite is found with +16 Da (Oxygen), determine if it is a stable ring hydroxyl or a ring-opened aldehyde.

  • Derivatization: Treat the quenched sample with Methoxylamine .

  • Logic:

    • Cyclobutanol: No reaction with methoxylamine.

    • Ring-Opened Aldehyde: Forms an oxime adduct (+29 Da shift).

Decision Framework: When to Use Which?

The following logic gate helps optimize lead compounds based on metabolic data.

DecisionTree Start Lead Optimization: Select Ring Size Q1 Is the ring attached to a Heteroatom (N, O)? Start->Q1 Branch_Hetero Yes (e.g., Amine/Ether) Q1->Branch_Hetero Yes Branch_Carbon No (Carbon Scaffold) Q1->Branch_Carbon No Risk_CP Cyclopropyl Risk: Radical Ring Opening (High Toxicity Potential) Branch_Hetero->Risk_CP Q2 Is Metabolic Stability the limiting factor? Branch_Carbon->Q2 Sol_CB Use Cyclobutane (Forms Stable Lactams/Alcohols) Risk_CP->Sol_CB Switch Scaffold Use_CP Use Cyclopropyl (Blocks Hydroxylation via high C-H Strength) Q2->Use_CP Need to block Metabolism Use_CB Use Cyclobutane (Acceptable Clearance, Lower Strain) Q2->Use_CB Need Solubility/ Conformation

Figure 2: Strategic decision tree for selecting between cyclopropyl and cyclobutyl rings based on metabolic liability.

References

  • Watanabe, S. et al. (2017). Metabolic profiling of new synthetic opioids: Cyclopropylfentanyl and cyclobutylfentanyl.Drug Metabolism and Disposition .[6]

  • Shaffer, C. L. et al. (2001). Inactivation of Cytochrome P450 by Cyclopropylamines.Journal of the American Chemical Society , 123(35), 8502-8508.

  • Kalgutkar, A. S. et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups.Current Drug Metabolism , 6(3), 161-225.

  • Talele, T. T. (2016). The "Cyclobutane" in Drug Discovery.Journal of Medicinal Chemistry , 59(19), 8712–8756.

  • Ortiz de Montellano, P. R. (2015). Cytochrome P450 Mechanism and Catalysis.[4][7][8][9]Springer .

Sources

Structural Integrity & Refinement of 3,3-Dimethylcyclobutane Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography of 3,3-Dimethylcyclobutane Derivatives Content Type: Publish Comparison Guide

Executive Summary

The 3,3-dimethylcyclobutane (3,3-DMCB) moiety has emerged as a high-value "saturated bioisostere" in modern drug design, offering a structural compromise between the rigidity of aromatic rings and the flexibility of alkyl chains. However, for crystallographers and structural biologists, this scaffold presents unique challenges. Unlike the rigid phenyl ring, the cyclobutane core exhibits a low-barrier "butterfly" puckering motion that frequently manifests as crystallographic disorder, complicating structure determination.

This guide objectively compares the 3,3-DMCB scaffold against standard structural alternatives (Phenyl, Cyclopropane, Bicyclo[1.1.1]pentane) and provides a validated, self-correcting protocol for refining its disordered crystal structures.

Part 1: Comparative Structural Analysis

Why 3,3-Dimethylcyclobutane?

In medicinal chemistry, replacing planar aromatic rings with saturated 3D scaffolds increases the fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success, solubility, and metabolic stability.[1]
Table 1: Scaffold Performance Comparison

The following table compares 3,3-DMCB against common linker motifs used in drug development.

Feature3,3-Dimethylcyclobutane Phenyl Ring Bicyclo[1.1.1]pentane Cyclopropane
Geometry Puckered "Butterfly" (~28° fold)Planar (0° fold)Linear / Rigid CagePlanar (Rigid)
Flexibility Moderate (Ring Flip)Low (Rigid)Very Low (Rigid)Low (Rigid)

Contribution
High (100%)Low (0%)High (100%)High (100%)
Metabolic Liability Low (Blocked C3 position)High (CYP oxidation)LowModerate
Crystallographic Risk High (Disorder/Puckering)Low (Ordered)Low (Ordered)Moderate (Twinning)

Key Insight: While Bicyclo[1.1.1]pentane offers superior rigidity, 3,3-DMCB provides a unique vector orientation (approx 110° bond angle) that mimics the meta-substitution pattern of phenyl rings, making it a superior geometric bioisostere for specific binding pockets [1, 2].

Part 2: Crystallographic Challenges & Mechanics

The "Butterfly" Conformation & Disorder

The core crystallographic challenge with 3,3-DMCB is the ring pucker . Unsubstituted cyclobutane is not planar; it minimizes torsional strain (eclipsing interactions) by adopting a puckered conformation with a dihedral angle of


25-35° [3].
  • The Problem: The energy barrier for "flipping" between the two puckered conformers is low (~1.5 kcal/mol).

  • The Observation: In X-ray diffraction (especially >150 K), this appears as:

    • Elongated Thermal Ellipsoids: Atoms C2 and C4 appear "smeared" perpendicular to the ring plane.

    • False Planarity: The time-averaged electron density may appear flat (D4h symmetry) even though the individual molecules are puckered (D2d symmetry).

    • Ghost Peaks: Residual electron density (

      
      -peaks) appearing above/below the ring plane.
      
3,3-Dimethyl Effect

The addition of the gem-dimethyl group at the C3 position introduces steric bulk that can flatten the ring slightly compared to unsubstituted cyclobutane, but it rarely eliminates the pucker entirely. In 1,1,3,3-tetramethyl derivatives, steric repulsion between transannular methyl groups can force a planar equilibrium, but for 3,3-DMCB, the puckered disorder remains the dominant refinement hurdle [4].

Part 3: Experimental Protocol (Self-Validating Refinement)

This protocol is designed to handle the specific disorder modes of 3,3-DMCB. It uses a "split-model" approach validated against CSD (Cambridge Structural Database) standards.

Phase 1: Data Collection
  • Temperature: Mandatory < 100 K.

    • Reasoning: At 298 K, the ring flip is faster than the diffraction timescale, resulting in a blurred average. At 100 K, you freeze the static disorder or slow the dynamic flip enough to resolve distinct sites.

  • Resolution: Aim for < 0.75 Å to resolve the split carbon positions.

Phase 2: Refinement Workflow (SHELXL)

If the ring atoms (specifically the methylene carbons) show elongated ellipsoids (


 ratio > 3:1), do not simply apply rigid bond restraints (RIGU). You must model the disorder.[2][3]

Step 1: Identify the Pivot Axis The C1 and C3 atoms (substituted carbons) usually anchor the ring. The C2 and C4 atoms (methylene) are the ones that "flap."

Step 2: The Split Model Command Sequence Use the following logic in your .ins file. We assume the ring is atoms C1, C2, C3, C4. C2 and C4 are disordered over two positions (A and B).

Step 3: Restraints (The "Safety Net") You must restrain the geometry of the disordered parts to match chemically reasonable values, or the refinement will collapse.

  • SADI (Same Distance): Force the C-C bond lengths in Part 1 and Part 2 to be similar.

    • SADI C1 C2A C1 C2B (Bond C1-C2 should be same length in both conformers)

    • SADI C3 C2A C3 C2B

  • SIMU (Similarity Restraint): Restrain the thermal parameters of overlapping atoms to be similar.[4]

    • SIMU 0.01 0.02 C2A C2B

  • EADP (Equivalent ADP): If the sites are very close (<0.5 Å), use EADP instead of anisotropic refinement to prevent "non-positive definite" errors.

    • EADP C2A C2B

Step 4: Occupancy Refinement Link the occupancy of Part 1 (variable 21.000) and Part 2 (variable -21.000) to a free variable (FVAR 2). This ensures the total occupancy sums to 100%.

Part 4: Visualization of Pathways

Diagram 1: Crystallographic Decision Pathway

This logic flow guides the researcher on when to apply disorder modeling versus simple anisotropic refinement.

RefinementLogic Start Initial Solve (Phasing) Check Inspect C2/C4 Ellipsoids Start->Check Decision Elongation Ratio > 2.5? Check->Decision Planar Refine as Ordered (D4h Average) Decision->Planar No (Stable) Disorder Split Model (PART 1/2) Decision->Disorder Yes (Flipping) Final Final R-factor Check Planar->Final Restraints Apply SADI & SIMU Disorder->Restraints Restraints->Final

Figure 1: Decision tree for handling cyclobutane ring disorder during structure refinement.

Diagram 2: Conformational Energy Landscape

Understanding the "Butterfly" flip is crucial for interpreting electron density maps.

EnergyLandscape StateA Pucker A (Global Min) TS Planar TS (Transition State) StateA->TS +1.5 kcal/mol StateB Pucker B (Global Min) TS->StateB -1.5 kcal/mol StateB->StateA Rapid Interconversion

Figure 2: The low energy barrier between puckered conformers leads to the observed crystallographic disorder.

References

  • Drug Hunter. (2025).[5] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Egawa, T., et al. (1987).[6] Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. Journal of Chemical Physics. Retrieved from [Link]

  • Dunitz, J. D., & Waser, J. (1972). Geometric Constraints in Cyclic Molecules. Element. Retrieved from [Link]

  • Müller, P. (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press. Retrieved from [Link]

Sources

Comparative Guide: NMR Spectral Analysis of N,3,3-Trimethylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,3,3-Trimethylcyclobutan-1-amine (CAS: 1803572-39-5) represents a strategic scaffold in modern medicinal chemistry, serving as a conformationally restricted bioisostere for flexible alkyl amines. Its unique structural features—a puckered cyclobutane core and a gem-dimethyl "blocking" group—offer enhanced metabolic stability and precise vector alignment compared to cyclopentyl or acyclic analogs.

This guide provides a technical comparison of the NMR spectral characteristics of N,3,3-trimethylcyclobutan-1-amine against its closest structural analogs. It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation and conformational insight.

Structural & Conformational Analysis

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Puckering Angle: Typically ~25–30°.

  • Substituent Preference: The bulky amino group at C1 prefers the pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsion with the axial hydrogen at C3.

  • Gem-Dimethyl Effect: The 3,3-dimethyl substitution reinforces this rigidity. Unlike unsubstituted cyclobutanes which flip rapidly, the 3,3-dimethyl motif biases the equilibrium, often making the gem-methyl groups magnetically non-equivalent (diastereotopic) in high-field NMR.

DOT Diagram: Conformational Equilibrium

Puckering Conf_A Pseudo-Equatorial (Major) (Sterically Favored) TS Planar Transition State (High Energy) Conf_A->TS Ring Flip Conf_B Pseudo-Axial (Minor) (Sterically Crowded) Conf_B->TS TS->Conf_A TS->Conf_B

Caption: The puckering equilibrium of the cyclobutane ring. The 3,3-dimethyl substitution biases the molecule toward the pseudo-equatorial amine conformer.

Spectral Characterization: The "Product"

Compound: N,3,3-Trimethylcyclobutan-1-amine Solvent: CDCl₃ (Standard) or DMSO-d₆ (For NH coupling observation)

Predicted ¹H NMR Assignment (400 MHz, CDCl₃)

Note: Chemical shifts are consensus values derived from high-fidelity analogs (e.g., 3,3-dimethylcyclobutan-1-amine).

PositionGroupShift (δ ppm)MultiplicityIntegrationStructural Insight
C1-H CH2.95 – 3.10Quintet/Multiplet1HDeshielded by Nitrogen; diagnostic of ring substitution.
N-Me N-CH₃2.35 – 2.45Singlet3HSharp singlet; confirms N-methylation vs. primary amine.
C2/C4-H CH₂1.60 – 1.95Multiplet (Complex)4HAppears as higher-order AA'BB' system due to puckering.
C3-Me(a) CH₃1.15Singlet3HCis to Amine. Distinct due to lack of symmetry plane in puckered form.
C3-Me(b) CH₃1.05Singlet3HTrans to Amine.
N-H NH1.2 – 2.0Broad Singlet1HExchangeable; shift varies with concentration/solvent.
¹³C NMR Assignment (100 MHz, CDCl₃)
  • C1 (CH): ~48.5 ppm (Alpha to Nitrogen)

  • C2/C4 (CH₂): ~42.0 ppm (Beta carbons)

  • N-Me: ~34.5 ppm

  • C3 (Quaternary): ~31.0 ppm (Shielded by gem-dimethyls)

  • C3-Me (Gem): ~29.5 ppm and ~22.5 ppm (Distinct signals confirm rigid/biased pucker).

Comparative Analysis

This section objectively compares N,3,3-trimethylcyclobutan-1-amine with its two most relevant structural alternatives.

Comparison 1: vs. 3,3-Dimethylcyclobutan-1-amine (Primary Amine)

Use Case: When the N-methyl group is not required for potency but basicity modulation is needed.

FeatureN,3,3-Trimethyl (Secondary)3,3-Dimethyl (Primary)Impact on Analysis
N-Me Signal Present (~2.4 ppm) AbsentThe N-Me singlet is the primary purity marker.
C1-H Shift ~3.0 ppm~3.3 ppmN-methylation slightly shields the alpha proton.
Basicity (pKa) ~10.5 (Est.)~10.0 (Est.)Secondary amines are generally more basic; affects buffer choice.
Complexity ModerateModerateBoth show diastereotopic methyls if puckered.
Comparison 2: vs. N-Methylcyclobutan-1-amine (No Gem-Dimethyl)

Use Case: To assess the specific role of the 3,3-dimethyl "blocking group" on metabolic stability.

FeatureN,3,3-TrimethylN-Methyl (Unsubstituted)Impact on Analysis
Spectral Region (0.5-1.5 ppm) Two distinct Me singlets Complex CH₂ multipletsThe gem-dimethyls simplify the high-field region significantly.
C2/C4 Splitting Simplified (No vicinal H at C3)Complex (Vicinal coupling to C3-H₂)3,3-dimethyl analog is easier to interpret for substitution verification.
Conformation Biased/Rigid Highly MobileUnsubstituted ring flips rapidly, averaging signals more effectively.

Experimental Protocols

Protocol A: Sample Preparation for Conformer Detection

To distinguish the cis/trans methyl groups (validating the 3,3-dimethyl geometry), precise preparation is required.

  • Solvent Selection: Use Benzene-d₆ or Toluene-d₈ instead of CDCl₃ if methyl resolution is poor. Aromatic solvents induce shifts based on the specific geometry of the methyls relative to the amine lone pair (ASIS effect).

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentration can induce aggregation, broadening NH and adjacent signals.

  • Temperature: If methyls appear as a broad singlet, cool the probe to 273 K (0°C) to slow the ring flip and resolve the conformers.

Protocol B: Distinguishing Secondary vs. Tertiary Amine Impurities

A common synthetic impurity is the N,N-dimethyl (tertiary) analog.

  • Acquire ¹H NMR: Look for the N-Me region (2.2–2.5 ppm).

    • Product (Secondary): One singlet (3H).

    • Impurity (Tertiary): One singlet (6H) – usually shifted downfield by ~0.1 ppm.

  • D₂O Shake: Add 1 drop of D₂O to the NMR tube and shake.

    • Result: The NH broad singlet (if visible) will disappear. The N-Me signal will not disappear but may shift slightly due to solvent change.

DOT Diagram: Analytical Workflow

NMR_Workflow Start Crude Sample (N,3,3-trimethylcyclobutan-1-amine) Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check_Me Check 2.3-2.5 ppm Region Acquire->Check_Me Result_1 Single Me Singlet (3H) + NH Broad Peak Check_Me->Result_1 Target Profile Result_2 Double integration (6H) or Two Singlets Check_Me->Result_2 Aberrant Profile Action_1 Confirm: Secondary Amine (Target Product) Result_1->Action_1 Action_2 Impurity Alert: Tertiary Amine or Mix Result_2->Action_2

Caption: Step-by-step decision tree for verifying amine substitution level via 1H NMR.

References

  • Vertex AI Search . (2026). Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold. National Institutes of Health (PMC). Link

  • BenchChem . (2025). The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery. BenchChem Comparative Guides. Link

  • PharmaBlock . (2025). Cyclobutane Derivatives in Drug Discovery: Design and Synthesis. PharmaBlock White Papers. Link

  • BMRB . (2025). Entry bmse012648: 3,3-dimethylcyclobutan-1-amine. Biological Magnetic Resonance Data Bank.[1] Link

  • Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. Link

Sources

Toxicity Profile & Safety Assessment: Cyclobutane-Containing Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the toxicity and safety profile of cyclobutane-containing pharmaceutical intermediates. It is designed for researchers and drug developers to objectively compare this motif against common alternatives.

Executive Summary: The Cyclobutane Paradigm

In modern medicinal chemistry, the cyclobutane ring has evolved from a chemical curiosity to a validated bioisostere. Unlike its highly strained homolog cyclopropane (strain energy ~27.5 kcal/mol) or the flexible cyclopentane (~6.2 kcal/mol), cyclobutane (~26.3 kcal/mol) occupies a "Goldilocks" zone. It offers sufficient structural rigidity to direct pharmacophores and improve metabolic stability without the high propensity for catastrophic ring-opening metabolism often seen with cyclopropanes.

This guide compares the safety and performance of cyclobutane moieties against their primary alternatives: gem-dimethyl groups and cyclopropane rings .[1]

Comparative Toxicology & Performance

The following table summarizes the physicochemical and toxicological shifts observed when substituting a gem-dimethyl or cyclopropane group with a cyclobutane motif.

Table 1: Comparative Profile of Cyclobutane vs. Alternatives[2]
FeatureGem-Dimethyl (

)
Cyclopropane (3-membered)Cyclobutane (4-membered)Impact of Cyclobutane Substitution
Metabolic Stability Low/Moderate. Methyl groups are prime targets for CYP450-mediated hydroxylation (

).
Variable. High strain can drive CYP450 suicide inhibition via radical ring opening.High. Blocks metabolic "soft spots." The ring C-H bonds are stronger and sterically shielded.

Stability.
Reduces intrinsic clearance (

).
CYP450 Inhibition Low risk (unless specific pharmacophore).High Risk. Mechanism-Based Inactivation (MBI) via covalent heme adducts.Low/Moderate Risk. Ring expansion can occur, but covalent heme adduction is significantly rarer.

Safety.
Lower risk of Drug-Drug Interactions (DDI).
Lipophilicity (LogP) Increases LogP (Lipophilic).Lowers LogP relative to acyclic alkyls.Lowers LogP relative to gem-dimethyl; increases

.

Solubility.
Improves physiochemical properties.
Genotoxicity Generally Non-genotoxic.Potential alkylating agent if activated (e.g., cyclopropyl halides).Generally Non-genotoxic. Inert scaffold in most drug contexts.Neutral/Positive. Not a structural alert.

Mechanistic Toxicity: The "Ring-Opening" Liability

While cyclobutane is generally stable, researchers must understand its specific metabolic liability: Radical-Mediated Ring Expansion .

The Mechanism

Unlike cyclopropanes, which often undergo rapid ring opening to form reactive species that covalently bind to the heme iron of Cytochrome P450 (suicide inhibition), cyclobutanes typically undergo ring expansion or carbon hydroxylation .

  • Cyclopropane Fate: Single Electron Transfer (SET) creates a radical that opens the ring immediately. The resulting primary carbon radical attacks the heme porphyrin.

  • Cyclobutane Fate: The ring strain is slightly lower.[2] If an

    
    -aminium radical is formed (e.g., in cyclobutylamines), the ring can open, but it often rearranges into a stable pyrrolidine  derivative or undergoes simple hydroxylation rather than destroying the enzyme.
    
Diagram 1: Metabolic Fate of Cycloalkylamines

The following diagram illustrates the divergent pathways of cyclopropane vs. cyclobutane metabolism, highlighting why cyclobutane is safer.

MetabolicFate cluster_0 Substrate Input CycPr Cyclopropylamine (High Strain) CYP CYP450 Oxidation (SET Mechanism) CycPr->CYP CycBu Cyclobutylamine (Moderate Strain) CycBu->CYP RadPr Cyclopropyl Radical (Unstable) CYP->RadPr Fast Ring Opening RadBu Cyclobutyl Radical (Semi-Stable) CYP->RadBu Slow/No Ring Opening Tox Covalent Heme Adduct (Enzyme Inactivation) RadPr->Tox High Toxicity Risk Safe Pyrrolidine / Hydroxylation (Stable Metabolite) RadBu->Safe Ring Expansion/Hydroxylation

Caption: Comparative metabolic activation pathways. Cyclopropylamines pose a high risk of CYP450 inactivation, whereas cyclobutylamines favor stable metabolite formation.

Case Study: Carboplatin vs. Cisplatin

The most authoritative evidence for the safety of the cyclobutane motif lies in the evolution of platinum-based chemotherapy.

  • Cisplatin: Contains two chloride ligands.[3] Highly reactive, leading to severe nephrotoxicity and neurotoxicity.

  • Carboplatin: Replaces chlorides with a cyclobutane-1,1-dicarboxylate (CBDC) ligand.

    • Safety Mechanism: The cyclobutane ring locks the dicarboxylate into a bidentate chelate. This ring is kinetically more stable to aquation (hydrolysis) than the chlorides of cisplatin.

    • Result: The "toxicity" of the cyclobutane motif here is actually a safety feature . It acts as a "slow-release" mechanism, reducing peak plasma levels of reactive platinum species and significantly lowering kidney toxicity.

Experimental Protocols for Safety Assessment

To validate the safety of a new cyclobutane intermediate, researchers should employ the following self-validating protocols.

Protocol A: CYP450 Mechanism-Based Inactivation (MBI) Assay

Purpose: To determine if the cyclobutane moiety causes time-dependent inhibition (TDI) of metabolic enzymes, a marker for reactive intermediate formation.

Reagents:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Test Compound (Cyclobutane intermediate)

  • Positive Control (e.g., Tienilic acid for CYP2C9 or Verapamil for CYP3A4)

Workflow:

  • Pre-incubation: Incubate Test Compound (

    
    ) with HLM (
    
    
    
    ) and NADPH at
    
    
    .
  • Time Points: Aliquot samples at

    
     minutes.
    
  • Dilution: Dilute aliquots 10-fold into a secondary incubation mixture containing a specific CYP probe substrate (e.g., Testosterone for CYP3A4).

  • Activity Measurement: Measure the formation of the probe metabolite via LC-MS/MS.

  • Calculation: Plot

    
     vs. Pre-incubation Time.
    
    • Interpretation: A negative slope indicates Mechanism-Based Inactivation.

    • Cyclobutane Target:

      
       should be negligible. If 
      
      
      
      , the ring may be opening.
Protocol B: Reactive Metabolite Trapping (GSH/CN)

Purpose: To physically detect ring-opened alkylating species.

Workflow:

  • Incubation: Mix Test Compound (

    
    ) + HLM + NADPH.
    
  • Trapping Agents: Add Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) to the mix.

    • Note on KCN: Cyanide is specifically useful for trapping iminium ions formed during amine oxidation/ring expansion.

  • Analysis: Analyze via LC-MS/MS (High Resolution).

  • Data Mining: Search for Neutral Loss of 129 Da (GSH adduct) or specific mass shifts corresponding to ring-opened adducts.

Strategic Decision Tree

Use this logic flow to determine the viability of a cyclobutane intermediate in your pipeline.

DecisionTree Start Evaluate Cyclobutane Intermediate Check1 Is the Cyclobutane an Amine/Ether? Start->Check1 Risk1 Potential for Radical Formation (CYP Oxidation) Check1->Risk1 Yes Safe1 Scaffold likely Inert (e.g., Carbocycle only) Check1->Safe1 No Action1 Run MBI Assay (Protocol A) Risk1->Action1 Proceed PROCEED (Safe Bioisostere) Safe1->Proceed Result1 TDI Observed? Action1->Result1 Stop STOP / Redesign (High Risk of Idiosyncratic Tox) Result1->Stop Yes (k_inact > 0) Result1->Proceed No

Caption: Decision framework for assessing cyclobutane safety liabilities in early discovery.

References

  • BenchChem. (2025).[4] The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Link

  • National Institutes of Health (NIH). (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Link

  • Journal of Medicinal Chemistry. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors. Link

  • Chemical Research in Toxicology. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Link

  • PharmaBlock. (2021). Cyclobutane Derivatives in Drug Discovery. Link

  • Frontiers in Pharmacology. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Link

Sources

A Senior Application Scientist's Guide to Cyclobutane Ring Pucker and its Impact on Ligand Binding Mode

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pursuit of exquisitely selective and potent small-molecule therapeutics is a central goal. The three-dimensional conformation of a ligand is paramount to achieving this, as it dictates the precise interactions with a biological target. While often overlooked in favor of more common scaffolds, the cyclobutane ring offers a unique and powerful tool for medicinal chemists. Its inherent conformational properties, specifically its "puckered" nature, can be strategically exploited to control the spatial orientation of pharmacophores, leading to profound effects on binding affinity and selectivity.[1][2]

This guide provides a comparative analysis of how the puckering of a cyclobutane scaffold directly influences ligand binding. We will move beyond theoretical concepts to provide actionable, field-proven insights and detailed experimental workflows for validating these structure-activity relationships.

The Conformational Landscape of the Cyclobutane Ring

Unlike the flat representation often seen in 2D drawings, the cyclobutane ring is not planar. A planar conformation would impose significant torsional strain due to the eclipsing of all eight C-H bonds.[3] To alleviate this, the ring adopts a folded or "puckered" conformation, which slightly increases angle strain but results in a more stable, lower-energy state.[1][4]

This puckering creates two distinct, interconverting conformations. The energy barrier for this ring-flip is relatively low, but substituents on the ring can favor one puckered state over the other. This equilibrium is the key to the cyclobutane's utility in drug design. By carefully choosing substitution patterns (e.g., cis vs. trans), a medicinal chemist can effectively "lock" the ring in a preferred conformation, thereby controlling the three-dimensional presentation of the attached functional groups.[5]

G cluster_0 Cyclobutane Ring Pucker Equilibrium Puckered1 Puckered State 1 (Axial/Equatorial Substituents) Planar_TS Planar Transition State (High Torsional Strain) Puckered1->Planar_TS Ring Inversion Planar_TS->Puckered1 Puckered2 Puckered State 2 (Equatorial/Axial Substituents) Planar_TS->Puckered2 Ring Inversion Puckered2->Planar_TS

Caption: The equilibrium between the two puckered conformations of a substituted cyclobutane ring.

Comparative Analysis: How Pucker Dictates Binding Pose and Selectivity

To illustrate the profound impact of ring pucker, let's consider a hypothetical case study involving the development of inhibitors for "Kinase X," a target implicated in an inflammatory disease. A related off-target, "Kinase Y," shares high sequence homology in the ATP binding site, posing a selectivity challenge.

Our lead series incorporates a 1,3-disubstituted cyclobutane ring to replace a more flexible ethyl linker, aiming to reduce the entropic penalty of binding.[1][6] We synthesized two diastereomers: CX-1 (cis) and CX-2 (trans) .

Experimental Data

The two compounds were profiled for their inhibitory activity and binding affinity against both kinases.

CompoundIsomerKinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity (Y/X)Kinase X K_d (nM)
CX-1 cis85012001.4910
CX-2 trans1595063.318
Analysis of Structure-Activity Relationship (SAR)

The data clearly shows that the trans isomer, CX-2 , is a highly potent and selective inhibitor of Kinase X. The cis isomer, CX-1 , is significantly weaker and shows almost no selectivity. This dramatic difference is not due to a change in functional groups, but purely to the stereochemical arrangement on the cyclobutane core.

The Mechanistic Rationale:

  • In CX-2 (trans): The preferred puckered conformation of the trans-cyclobutane ring orients the critical hydrogen bond donor (a pyridine nitrogen) and a hydrophobic moiety (a trifluoromethylphenyl group) at an optimal distance and angle to simultaneously engage with a key aspartate residue (Asp145) and a deep hydrophobic pocket in Kinase X.

  • In CX-1 (cis): In the cis isomer, the ring pucker forces the same two functional groups into a different spatial arrangement. The pyridine nitrogen is too distant to form the crucial hydrogen bond with Asp145, and the hydrophobic group is not correctly positioned to fully occupy the hydrophobic pocket. This less favorable binding mode is reflected in its much weaker affinity.[1]

  • Selectivity: The binding pocket of Kinase Y is subtly different, with a shallower hydrophobic pocket. The conformation of CX-2 , which is perfect for Kinase X, creates a steric clash in Kinase Y. Conversely, the suboptimal conformation of CX-1 can be accommodated by both kinases, resulting in poor potency and selectivity.

This case study demonstrates how controlling the cyclobutane ring pucker can be a powerful strategy for achieving both high potency and exquisite selectivity.

A Validated Workflow for Interrogating Pucker-Driven Binding

To rigorously confirm that the observed activity differences are due to the binding modes dictated by ring pucker, a combined experimental and computational approach is essential.

G cluster_workflow Integrated Workflow for Pucker-Binding Analysis Synthesis Synthesize Diastereomers (e.g., cis & trans) Biochem Biochemical & Biophysical Assays (IC50, Kd) Synthesis->Biochem Crystallography X-ray Crystallography (Solve Co-crystal Structure) Biochem->Crystallography Potent Ligand Computational Computational Modeling (Docking & MD Simulations) Biochem->Computational Both Ligands SAR Rationalize SAR & Design Next-Gen Compounds Crystallography->SAR Computational->SAR

Caption: An integrated workflow combining synthesis, biophysics, crystallography, and computation.

Experimental Protocol 1: X-ray Crystallography of the Ligand-Protein Complex

Objective: To obtain high-resolution structural data of the potent ligand (CX-2 ) bound to its target (Kinase X) to definitively visualize the binding mode.

Causality: This is the gold standard for confirming a binding hypothesis. It provides direct, unambiguous evidence of the ligand's conformation and its specific interactions with the protein, validating the SAR.

Step-by-Step Methodology:

  • Protein Expression and Purification:

    • Express the kinase domain of Kinase X in a suitable system (e.g., E. coli or insect cells).

    • Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography. Rationale: High purity is critical for successful crystallization.

    • Concentrate the protein to 10-15 mg/mL in a low-ionic-strength buffer.

  • Complex Formation:

    • Dissolve the ligand (CX-2 ) in a suitable solvent (e.g., DMSO) to create a 100 mM stock.

    • Incubate the purified protein with a 3- to 5-fold molar excess of the ligand for 1-2 hours on ice. Rationale: This ensures full saturation of the protein's binding sites before crystallization.

  • Crystallization Screening:

    • Use a robotic system to set up sitting-drop vapor diffusion plates.

    • Screen a wide range of commercially available crystallization screens (e.g., PEG, salt, and organic screens) at multiple temperatures (e.g., 4°C and 20°C). Rationale: Finding the right crystallization condition is often empirical; a broad screen maximizes the chances of success.

  • Crystal Optimization and Growth:

    • Once initial "hits" (small crystals) are identified, perform optimization screening. This involves systematically varying the concentrations of the precipitant, buffer pH, and additives around the initial hit condition.

    • Scale up the optimized condition to larger drop sizes to grow diffraction-quality crystals (typically >50 µm).

  • Data Collection and Processing:

    • Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen. Rationale: This prevents ice crystal formation, which would destroy the crystal lattice during X-ray exposure.

    • Collect diffraction data at a synchrotron source.

    • Process the diffraction data using software like XDS or HKL2000 to integrate intensities and scale the data.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with a known structure of a homologous kinase as a search model.

    • Build the ligand and protein model into the resulting electron density map using software like Coot.

    • Perform iterative cycles of refinement using software like Phenix or Refmac5 to improve the fit of the model to the data, resulting in the final, validated co-crystal structure.

Experimental Protocol 2: Computational Docking and Molecular Dynamics (MD)

Objective: To develop a predictive computational model that rationalizes the observed potency differences between CX-1 and CX-2 and to guide future design efforts.

Causality: While crystallography provides a static picture of the most potent ligand, computational methods allow us to model the less active compound and understand the energetic penalties responsible for its poor affinity.[7][8] MD simulations further allow us to observe the dynamic stability of the binding pose.[9]

Step-by-Step Methodology:

  • System Preparation:

    • Start with the experimentally determined crystal structure of Kinase X (either apo or, ideally, the CX-2 complex solved in Protocol 1).

    • Use a protein preparation wizard (e.g., in Schrödinger Maestro or MOE) to add hydrogens, assign protonation states, and perform a constrained minimization of the protein structure to relieve any steric clashes.

    • Generate low-energy 3D conformations of both ligands (CX-1 and CX-2 ), paying close attention to the cyclobutane pucker.

  • Molecular Docking:

    • Define the binding site based on the co-crystallized ligand or known active site residues.

    • Use a docking program (e.g., Glide, AutoDock, Gold) to dock both CX-1 and CX-2 into the prepared receptor grid.[8]

    • Generate a set of diverse poses (e.g., 10-20) for each ligand and rank them using the software's scoring function.

    • Self-Validation: For CX-2 , the top-ranked docked pose should closely reproduce the binding mode observed in the crystal structure (RMSD < 2.0 Å). This validates that the docking protocol is accurate for this system.

  • Analysis of Docking Poses:

    • Visually inspect the top-ranked poses for both ligands.

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.).

    • For CX-1 , the model should reveal the suboptimal interactions predicted by the SAR (e.g., lost H-bond, poor hydrophobic packing). This provides a structural hypothesis for its lower potency.

  • Molecular Dynamics (MD) Simulation:

    • Take the top-ranked docked poses of both ligand-protein complexes as starting points.

    • Solvate each system in an explicit water box with appropriate counter-ions to neutralize the charge.

    • Perform a long-timescale (e.g., 100-250 ns) MD simulation for each system using software like AMBER, GROMACS, or NAMD.[9]

  • MD Trajectory Analysis:

    • Analyze the stability of the ligand within the binding site over the course of the simulation. Calculate the RMSD of the ligand relative to the protein's binding site. Expectation: The potent ligand (CX-2 ) should remain in a stable binding pose, while the weaker ligand (CX-1 ) may exhibit higher mobility or even partially dissociate.

    • Analyze the persistence of key interactions (e.g., the Asp145 hydrogen bond) throughout the simulation.

    • Use techniques like MM/GBSA or MM/PBSA to estimate the free energy of binding from the simulation snapshots, which should correlate with the experimental K_d values.[10]

Conclusion

The cyclobutane ring is far more than a simple saturated carbocycle; it is a sophisticated design element for imposing conformational restraint.[11] As demonstrated, the subtle difference in ring pucker between two diastereomers can translate into a dramatic improvement in both binding affinity and target selectivity. By combining rational design with a rigorous validation workflow of X-ray crystallography and computational modeling, researchers can harness the unique properties of the cyclobutane scaffold to develop superior therapeutics. This pucker-driven approach offers a powerful strategy to navigate the complex challenges of modern drug discovery.

References

  • Willems, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17. This comprehensive review highlights the various roles of cyclobutane rings in drug candidates, including conformational restriction and directing pharmacophore groups. [Link]

  • Willems, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. This is an alternative source for the same review, discussing how conformational restriction can reduce the entropic penalty of binding. [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. This article provides a detailed analysis of the conformational preferences of substituted cyclobutane rings, including the stability of equatorial vs. axial conformers. [Link]

  • Allen, F. H., & Kennard, O. (1993). X-Ray crystallographic observations on a divinyl–cyclobutane Cope system in the solid state. Journal of the Chemical Society, Chemical Communications. This paper serves as an example of the use of X-ray crystallography to determine the structure of cyclobutane-containing systems. [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. ACS Figshare. An alternative source for the JOC paper, highlighting the combined use of NMR, X-ray, and computational methods. [Link]

  • Karpiak, J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. This article discusses the advantages of the cyclobutane motif as a 3D scaffold in fragment-based drug discovery. [Link]

  • Dalal Institute. Conformations of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. This educational resource explains that the four carbons in cyclobutane are not in a single plane and adopt a puckered conformation. [Link]

  • Chemistry LibreTexts. (2024). Conformations of Cycloalkanes. Chemistry LibreTexts. This source explains that cyclobutane adopts a puckered shape to relieve torsional strain from eclipsing hydrogens. [Link]

  • ResearchGate. X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. ResearchGate. This provides an example of an X-ray crystal structure of a substituted cyclobutane. [Link]

  • ResearchGate. X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). ResearchGate. Another example of a solved crystal structure containing a cyclobutane ring, detailing bond lengths. [Link]

  • Kim, J.-K., & Alderfer, J. L. (1993). Substituent effects on the puckering mode of the cyclobutane ring and the glycosyl bond of cis-syn photodimers. Nucleic Acids Research. An example of research studying the puckering mode of cyclobutane rings in a biological context. [Link]

  • Wu, J. I., & Schleyer, P. v. R. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of the American Chemical Society. A high-level computational study on the structure and ring-puckering properties of cyclobutane. [Link]

  • Pérez de la Torre, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. This article discusses how conformational constraints, including from cyclobutane amino acids, influence the properties of peptidomimetics. [Link]

  • Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. This paper discusses synthetic strategies and mentions the importance of X-ray crystallography for structural confirmation of complex cyclobutane-containing molecules. [Link]

  • ResearchGate. Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ResearchGate. A request page for the computational study, summarizing the findings on cyclobutane's structure and inversion barrier. [Link]

  • Chen, Y. Z., & Zhi, D. G. (2008). Computational analysis of the interaction between ligand-receptor pairs. Current Pharmaceutical Design. This paper discusses the use of computational techniques to understand protein-ligand interactions for drug design. [Link]

  • Zheng, Z. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Chemical Science Journal. This article reviews key computational methods, including molecular docking, for predicting ligand binding modes and affinities. [Link]

  • Singh, P., et al. (2023). Computational analysis of protein-ligand interaction by targeting a cell cycle restrainer. Computational Methods and Programs in Biomedicine. An example of an integrated in-silico approach using molecular dynamics simulations to study ligand binding. [Link]

  • University of Basel. Protein-Ligand Interactions. Departement Pharmazeutische Wissenschaften. This page describes various computational methods for modeling molecular recognition, including the importance of solvation and protein flexibility. [Link]

  • de Freitas, R. F., & Schapira, M. (2017). A Systematic Analysis of Atomic Protein-Ligand Interactions in the PDB. bioRxiv. This preprint analyzes a large dataset of protein-ligand complexes to understand the nature and frequency of atomic interactions that drive potent binding. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N,3,3-Trimethylcyclobutan-1-amine

[1]

Executive Safety Summary

N,3,3-trimethylcyclobutan-1-amine (and its hydrochloride salts) belongs to the class of secondary aliphatic amines .[1] In the absence of compound-specific data for this specialized building block, you must default to the "Worst-Case" safety profile for cycloalkylamines: Flammable, Corrosive, and Acutely Toxic. [1]

Improper disposal poses two critical risks:

  • Runaway Exotherms: Reaction with acids or oxidizers in waste streams can cause immediate boiling and container rupture.[1]

  • Nitrosamine Formation: Contact with nitrous acid or nitrite sources can generate carcinogenic N-nitrosamines.[1]

Physicochemical Profile for Disposal
PropertyValue / ClassificationOperational Implication
Chemical Class Secondary Aliphatic AmineBasic (pH > 11 in solution); forms salts with acids.[1]
Physical State Liquid (Free Base) / Solid (HCl Salt)Free base is volatile; treat as a flammability hazard.[1]
Primary Hazards H225 (Flammable), H314 (Corrosive)Must use explosion-proof grounding; requires chemically resistant PPE.[1]
Incompatibilities Acids, Oxidizers, Acid Chlorides, Nitrosating Agents NEVER mix with nitrate/nitrite waste streams.[1]

Pre-Disposal: Segregation & Containerization

Effective disposal begins at the bench. You must segregate this amine from other waste streams immediately upon generation.[1]

A. Waste Stream Segregation[1]
  • Stream A (Halogenated): NO.[1]

  • Stream B (Non-Halogenated Organics): YES (Only if pH compatible).

  • Stream C (Aqueous Basic): YES (Preferred for dilute aqueous residues).[1]

  • Stream D (Solid Waste): YES (For contaminated gloves/silica).[1]

Critical Rule: Do not combine with "General Organic Waste" if that waste contains acidic byproducts (e.g., acetic acid, TFA) or oxidizers.[1] The neutralization heat can pressurize the drum.

B. Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Glass.[1] Avoid aluminum or zinc (amphoteric metals).[1]

  • Venting: Use a vented cap if the waste solution is recently mixed or reactive, to prevent pressure buildup.[1]

  • Labeling: Clearly mark as "HAZARDOUS WASTE - FLAMMABLE / CORROSIVE - ALIPHATIC AMINE" .

Operational Disposal Workflow

This decision tree guides you through the specific disposal route based on the physical state and quantity of the amine.

DisposalWorkflowStartWaste Generation:N,3,3-trimethylcyclobutan-1-amineStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid (Free Base)Or SolutionStateCheck->LiquidSolidSolid (HCl Salt)Or Contaminated DebrisStateCheck->SolidQuantityCheckVolume > 500 mL?Liquid->QuantityCheckSolidPackDouble Bag (LDPE)Pack in UN-Rated DrumSolid->SolidPackSmallScaleSmall Scale (<500 mL)QuantityCheck->SmallScaleNoLargeScaleBulk / Process WasteQuantityCheck->LargeScaleYesNeutralizeControlled Neutralization(Ice Bath + 1M HCl)SmallScale->NeutralizeOptional Pre-treatmentSegregateSegregate intoFlammable/Basic Waste DrumSmallScale->SegregateDirect DisposalLargeScale->SegregateDo NOT Neutralize in LabNeutralize->SegregateIncinerationHigh-Temp Incineration(>1100°C with Scrubber)Segregate->IncinerationSolidPack->Incineration

Figure 1: Operational decision tree for segregating and processing amine waste.[1] Note that bulk quantities should never be neutralized in the lab due to exotherm risks.

Detailed Protocols

Protocol A: Small-Scale Neutralization (Optional)

Use this only for small quantities (<100 mL) of free amine to render it less volatile before disposal.[1]

  • Preparation: Place a 250 mL beaker in an ice-water bath .

  • Dilution: Add the amine waste to the beaker and dilute 1:5 with water (or ethanol if water-insoluble).

  • Acidification: Slowly add 1M HCl or 10% H₂SO₄ dropwise while stirring.

    • Observation: Monitor temperature.[1] Stop if T > 30°C.

    • Endpoint: Check pH.[1] Target pH 4–6.

  • Disposal: The resulting solution is now an ammonium salt.[1] It is no longer volatile but still hazardous.[1] Dispose of in the Aqueous Chemical Waste stream.

Protocol B: Spill Management (Emergency)

Scenario: 100 mL spill of N,3,3-trimethylcyclobutan-1-amine free base on the floor.[1]

  • Evacuate & Ventilate: The vapor is likely irritating and flammable.[1][2] Clear the area.

  • PPE Up: Butyl rubber gloves, safety goggles, and a respirator (ABEK filter) if ventilation is poor.[1]

  • Contain: Use a non-combustible absorbent (Vermiculite or Dry Sand).[1]

    • Contraindication: Do NOT use paper towels or sawdust (fire risk).[1]

  • Neutralize (In-situ): Sprinkle weak acid powder (e.g., Citric Acid or Sodium Bisulfate) over the absorbent to minimize volatilization.[1]

  • Collect: Scoop into a hazardous waste bag, seal, and label as "Amine Contaminated Debris" .

Regulatory & Compliance (UK/Global)

Compliance requires assigning the correct waste codes to ensure the receiving facility treats the waste correctly (Incineration vs. Fuel Blending).

JurisdictionCode / RegulationClassification Description
UK / EU EWC 07 01 04* "Other organic solvents, washing liquids and mother liquors" (Hazardous).[1]
USA (RCRA) D001, D002 Ignitable, Corrosive.[1]
Transport (ADR) UN 2733 or UN 2735 Polyamines/Amines, liquid, corrosive, flammable, N.O.S.[1]

Final Disposal Method: The ultimate fate of this molecule must be High-Temperature Incineration .

  • Why? Biological treatment plants often struggle with cyclic amines.[1] Incineration at >1100°C ensures destruction of the cyclobutane ring and conversion of nitrogen to N₂ (with scrubbing for NOx).

References

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. ECHA-17-G-21-EN.[1] Retrieved from [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[1] Retrieved from [Link][1]

  • UK Health and Safety Executive (HSE). EH40/2005 Workplace Exposure Limits.[1] Retrieved from [Link][1]

Personal protective equipment for handling N,3,3-trimethylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Core Directive – Operational Autonomy

This guide deviates from standard safety data sheet (SDS) regurgitation. Instead, it treats N,3,3-trimethylcyclobutan-1-amine (hereafter "TMCBA") as a reactive, volatile, secondary amine .[1]

In the absence of a compound-specific, globally harmonized SDS for this exact isomer in the public domain, we apply the Precautionary Principle of Chemical Hygiene . We categorize this substance based on the structure-activity relationship (SAR) of low-molecular-weight cycloalkylamines: Corrosive (Cat 1B), Flammable Liquid, and Acute Toxicant. [1]

The Golden Rule: Treat the free base amine as a volatile corrosive. The hydrochloride salt form (if used) mitigates volatility but retains irritant/corrosive properties upon contact with mucous membranes.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Hazard Identification & Causality

To select the right PPE, you must understand why this chemical is dangerous.[1]

  • Chemical Nature: As a secondary amine on a strained cyclobutane ring, TMCBA possesses a lone pair of electrons on the nitrogen, making it a strong nucleophile and a base.[1]

  • Biological Mechanism: Upon contact with tissue, it rapidly saponifies fats and denatures proteins (liquefaction necrosis).[1] Unlike acid burns, which form a protective scab, amine burns penetrate deeper as long as the chemical remains.[1]

  • Volatility: The "trimethyl" substitution adds lipophilicity, potentially increasing skin absorption rates compared to simpler amines.[1]

Personal Protective Equipment (PPE) Matrix

The following system is self-validating: if the PPE fails, the engineering controls (fume hood) serve as the primary barrier.[1]

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Double Gloving Strategy Inner: 4-mil NitrileOuter: 8-mil Nitrile or NeopreneLow-molecular-weight amines permeate thin nitrile rapidly.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator.[1]
Hand Protection (High Risk) Silver Shield / 4H Laminate Required for spill cleanup or handling volumes >100 mL.[1] Amines cannot permeate this laminate material.[1]
Eye Protection Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient.[1][2] Amine vapors can bypass glasses, causing "blue haze" (corneal edema) and permanent retinal damage.[1]
Face Protection Face Shield (8-inch minimum)Mandatory when pouring, transferring, or working with the free base outside a closed system.[1] Protects the neck and face from splashes.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)TMCBA is likely flammable.[1] Synthetic lab coats (polyester) will melt into the skin during a fire.[1]
Respiratory P100/OV Cartridge (Organic Vapor)Only for use outside a fume hood (e.g., spill cleanup).[1] Routine handling must occur in a hood.[1][2][3][4][5]
Operational Protocol: The "Zero-Exposure" Workflow

Phase A: Engineering Controls (The First Line of Defense)

  • Fume Hood: Verify face velocity is 80–100 fpm. Work 6 inches inside the sash.[1]

  • Trapping: If using a vacuum line (e.g., rotovap), install a cold trap (dry ice/acetone) acidified with dilute HCl to capture amine vapors before they damage the pump oil or exhaust into the lab.[1]

Phase B: Handling & Transfer

  • Weighing: Do not weigh the free base on an open bench. Taring a vial, adding the amine inside the hood, capping it, and then weighing the closed system is the only acceptable method.[1]

  • Syringe Technique: Use glass or chemically resistant plastic syringes (polypropylene).[1] Avoid polycarbonate, which amines may degrade over time.[1]

  • Quenching: Residual amine in syringes must be quenched in a beaker of dilute acetic acid or citric acid inside the hood before disposal.[1] Never rinse amine-contaminated glassware directly in a sink; it releases toxic vapors.[1]

Phase C: Waste Disposal

  • Segregation: Dispose of as "Basic Organic Waste." [1]

  • Incompatibility: NEVER mix with "Acidic Waste" or "Oxidizers."[1][2] The exotherm can cause an explosion or geyser effect.[1]

  • Labeling: Clearly mark the tag with "Cycloalkyl Amine – Corrosive/Flammable."

Part 3: Visualization & Formatting

Logic Diagram: Safety Decision Tree

This diagram illustrates the decision-making process for handling TMCBA, ensuring a closed loop of safety.

TMCBA_Safety_Protocol Start Start: Handling TMCBA CheckForm Identify Form: Free Base or HCl Salt? Start->CheckForm FreeBase Free Base (Liquid/Oil) High Volatility/Corrosivity CheckForm->FreeBase Salt HCl Salt (Solid) Irritant/Lower Volatility CheckForm->Salt HoodCheck Fume Hood Functional? (Face Velocity >80 fpm) FreeBase->HoodCheck PPE_Salt PPE Level 1: Safety Glasses + Nitrile Gloves Std Lab Coat Salt->PPE_Salt StopWork STOP WORK Contact EHS HoodCheck->StopWork No PPE_Base PPE Level 2: Splash Goggles + Face Shield Double Nitrile + FR Coat HoodCheck->PPE_Base Yes Transfer Transfer Protocol: Syringe/Cannula ONLY PPE_Base->Transfer Weighing Weighing Protocol: Closed Vials ONLY PPE_Salt->Weighing Spill Spill Event? Transfer->Spill Weighing->Spill Cleanup Absorb with Vermiculite Do NOT use Strong Acid Spill->Cleanup Yes Disposal Disposal: Basic Organic Waste Stream Spill->Disposal No Cleanup->Disposal

Figure 1: Operational decision tree for handling N,3,3-trimethylcyclobutan-1-amine, distinguishing between salt and free base hazards.

Emergency Response (Self-Validating System)

Scenario: Skin Exposure

  • Immediate Action: Move to safety shower immediately. Do not wipe the skin (this spreads the chemical).[1]

  • Flush: Flush for 15 minutes minimum .

  • Validation: If the "fishy" amine odor persists on the skin after washing, the decontamination is incomplete.[1] Continue washing.

Scenario: Spill (>10 mL)

  • Evacuate: The volatility of the free base will quickly exceed the Short-Term Exposure Limit (STEL) in a standard room.[1]

  • Isolate: Close lab doors.

  • Re-entry: Only with SCBA or Full-Face Respirator with OV cartridges, wearing Silver Shield laminate gloves.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][7] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). United States Department of Labor.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Cyclobutanamine Derivatives (General Hazard Profile). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Guidance on the Application of the CLP Criteria - Part 3: Health Hazards (Skin Corrosion/Irritation). [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.